Product packaging for Adrenomedullin (1-12), human(Cat. No.:)

Adrenomedullin (1-12), human

Cat. No.: B1573880
M. Wt: 1513.68
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adrenomedullin (1-12), human is a synthetic peptide fragment corresponding to the N-terminal region of the endogenous 52-amino acid hormone, Adrenomedullin (AM). This truncated form retains significant biological activity and is characterized by a distinct pharmacokinetic profile, including a rapid onset of action . The peptide exerts its effects primarily by activating the calcitonin receptor-like receptor (CLR) in complex with Receptor Activity-Modifying Proteins (RAMPs), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent biological responses . Its primary research value lies in the study of vascular homeostasis, with applications in several key areas: Cardiovascular Research: Adrenomedullin (1-12) has demonstrated efficacy in preclinical models of hypertension and heart failure, showing an ability to reduce blood pressure and improve cardiac output. Its rapid vasodilatory action makes it a valuable tool for investigating acute hemodynamic stabilization . Sepsis and Critical Care Research: This peptide is of significant interest for studying vascular integrity in inflammatory conditions. Research indicates that Adrenomedullin (1-12) can attenuate vascular hyperpermeability and improve survival in animal models of sepsis, highlighting its endothelial barrier-stabilizing properties . Pulmonary and Renal Research: The peptide's ability to reduce pulmonary artery pressure and promote natriuresis and renal vasodilation suggests potential utility in models of pulmonary arterial hypertension and acute kidney injury . For laboratory use, the peptide should be reconstituted in sterile water or phosphate-buffered saline (PBS) and stored at -20°C to -80°C. In rodent studies, intravenous doses typically range from 0.1 to 10 nmol/kg, while in vitro assays commonly use concentrations between 10 nM and 1 µM . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C64H100N22O19S

Molecular Weight

1513.68

Origin of Product

United States

Molecular and Structural Biology of Adrenomedullin 1 12

Peptide Sequence and N-Terminal Fragment Definition

Adrenomedullin (B612762) (1-12), human, is a dodecapeptide, meaning it is composed of a chain of twelve amino acids. It represents the first twelve residues from the N-terminus of the full 52-amino acid human Adrenomedullin peptide. glpbio.comgenscript.com The full peptide was first isolated from a human pheochromocytoma, a tumor of the adrenal medulla. glpbio.comapexbt.com Adrenomedullin (1-12) is synthetically produced for research purposes to investigate the specific roles of the N-terminal region of the parent molecule. peptanova.de

The specific sequence of amino acids for Adrenomedullin (1-12), human, is Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg. apexbt.comcpcscientific.combiorbyt.com This sequence is crucial for its specific biochemical properties and interactions.

Table 1: Peptide Sequence of this compound
AspectDetails
Three-Letter CodeTyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg
One-Letter CodeYRQSMNNFQGLR cpcscientific.com

The molecular formula for this peptide is C₆₄H₁₀₀N₂₂O₁₉S₁, and it has a molecular weight of approximately 1513.7 g/mol . apexbt.comcpcscientific.com

Table 2: Molecular Properties of this compound
PropertyValueReference
Molecular FormulaC₆₄H₁₀₀N₂₂O₁₉S₁ apexbt.comcpcscientific.com
Molecular Weight1513.7 cpcscientific.com
CAS Registry Number161206-81-1 cpcscientific.com

Post-Translational Modifications and Their Research Implications

Post-translational modifications (PTMs) are enzymatic modifications to a protein or peptide after its synthesis, which can significantly alter its function, stability, and localization. For the full-length Adrenomedullin peptide, two PTMs are essential for its full biological activity: the formation of an intramolecular disulfide bond and C-terminal amidation. researchgate.netmdpi.com

The Adrenomedullin (1-12) fragment, by its very definition, lacks the necessary amino acid residues for these specific, naturally occurring PTMs. The cysteine residues that form the disulfide bridge in the parent peptide are at positions 16 and 21, and the C-terminal tyrosine that is amidated is at position 52. nih.govacs.orgresearchgate.net The absence of these modifications in the 1-12 fragment means it cannot adopt the same bioactive conformation as the mature, full-length hormone. Research on fragments with and without these modifications has demonstrated that the ring structure formed by the disulfide bond and the C-terminal amidation are critical for high-affinity receptor binding and the subsequent generation of intracellular signals like cAMP. researchgate.net

Research into PTMs for peptides like Adrenomedullin also extends to synthetic modifications aimed at enhancing therapeutic potential. ahajournals.org Techniques such as PEGylation (the attachment of polyethylene (B3416737) glycol chains) and acylation are being explored to increase the circulatory half-life and stability of peptide-based drugs. ahajournals.orgbohrium.com While these are not natural modifications, they represent an important area of research for developing more robust peptide therapeutics based on fragments like Adrenomedullin (1-12). Furthermore, the processing of the precursor protein, proadrenomedullin, yields not only Adrenomedullin but also another N-terminal peptide called Proadrenomedullin N-terminal 20 peptide (PAMP), indicating complex post-translational processing from the same gene. nih.gov

Receptor Interactions and Signal Transduction Mechanisms

Binding Affinity and Receptor Specificity of Adrenomedullin (B612762) (1-12)

Scientific evidence strongly suggests that the complete molecular structure of Adrenomedullin (1-52) is crucial for high-affinity binding to its receptors. Studies characterizing the binding sites for Adrenomedullin in human brain tissue demonstrated that while the full-length peptide binds with high affinity, various fragments, including Adrenomedullin (1-12), are poor inhibitors of this binding. nih.gov

In competitive binding assays using radiolabeled Adrenomedullin, the full-length peptide (1-52) effectively displaced the radioligand with a low nanomolar IC50 value (the concentration required to inhibit 50% of binding). In stark contrast, the Adrenomedullin (1-12) fragment was a significantly less potent inhibitor, requiring a much higher concentration to achieve similar displacement. This indicates a substantially lower binding affinity for the receptor. nih.gov The data suggest that the N-terminal region alone is insufficient for effective receptor engagement and that other regions of the peptide, likely the C-terminal portion and the mid-region disulfide bridge, are essential for establishing high-affinity contact with the receptor complex. nih.govacs.org

Table 1: Comparative Inhibitory Concentrations (IC50) for Adrenomedullin and its Fragments on [125I]Adrenomedullin Binding in Human Brain Cortex. nih.gov
CompoundIC50 (nM)Relative Binding Affinity
Adrenomedullin (1-52), human1.2 ± 0.5High
Adrenomedullin (1-12), human300Low
Adrenomedullin (13-52), human300Low
Adrenomedullin (22-52), human300Low
Calcitonin Gene-Related Peptide (CGRP)> 1000Very Low

The canonical receptors for full-length Adrenomedullin are heterodimeric complexes formed by the G protein-coupled receptor, Calcitonin Receptor-Like Receptor (CLR), and one of two Receptor Activity Modifying Proteins (RAMPs), specifically RAMP2 or RAMP3. nih.govoup.com The association of CLR with RAMP2 forms the AM1 receptor, while its combination with RAMP3 constitutes the AM2 receptor. nih.govwikipedia.orgacs.org These RAMPs are essential for trafficking CLR to the cell surface and for conferring ligand specificity, allowing for high-affinity binding of Adrenomedullin. oup.com

While this CLR/RAMP system is the established receptor for full-length Adrenomedullin, the Adrenomedullin (1-12) fragment does not effectively interact with these complexes. nih.gov The low binding affinity demonstrated in radioligand assays implies that the N-terminal 1-12 sequence lacks the necessary structural components to engage the binding pocket formed by the extracellular domains of the CLR and its associated RAMP. nih.govnih.gov Cryo-electron microscopy studies of the full-length peptide bound to the receptor complex reveal that while the N-terminus of the peptide interacts with the transmembrane core of the receptor to initiate signaling, the C-terminal half is critical for the initial high-affinity binding to the extracellular domains of CLR and RAMPs. acs.orgnih.gov This structural arrangement explains why the (1-12) fragment, lacking the C-terminal binding portion, is a poor ligand for the AM1 and AM2 receptors. nih.gov

Based on current scientific understanding, there are no specifically characterized high-affinity receptors for the Adrenomedullin (1-12) fragment. Research has focused on the receptors for the full-length peptide, which are the CLR/RAMP2 and CLR/RAMP3 complexes. portlandpress.com Studies designed to identify Adrenomedullin binding sites have consistently shown that the entire 52-amino acid peptide is required for potent binding. nih.gov The finding that Adrenomedullin (1-12) has an IC50 value approximately 250 times higher than that of the full-length peptide indicates it is not a specific or potent ligand for these known Adrenomedullin receptors. nih.gov Therefore, Adrenomedullin (1-12) is generally considered a biologically inactive fragment in the context of receptor binding and subsequent signaling.

Activation of Intracellular Signaling Cascades

The activation of intracellular signaling is contingent upon effective receptor binding and activation. Given the extremely low binding affinity of Adrenomedullin (1-12) for the canonical AM1 and AM2 receptors, it is not considered a significant activator of the downstream signaling cascades typically associated with the full-length Adrenomedullin peptide. nih.gov The primary signaling pathways modulated by full-length Adrenomedullin are well-documented and include the cAMP/PKA, MAPK/ERK, and PI3K/Akt pathways. qiagen.comresearchgate.net

A principal signaling mechanism for full-length Adrenomedullin is the stimulation of adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) levels. researchgate.netfrontiersin.org This increase in cAMP subsequently activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, mediating many of Adrenomedullin's physiological effects, such as vasodilation. frontiersin.orgnih.govjci.org This cAMP/PKA pathway is a well-characterized outcome of full-length Adrenomedullin binding to its Gs protein-coupled CLR/RAMP receptors. nih.govnih.gov Due to its poor interaction with these receptors, Adrenomedullin (1-12) is not expected to be a potent stimulus for this pathway.

The full-length Adrenomedullin peptide has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. qiagen.comfrontiersin.org Activation of the MAPK/ERK pathway by Adrenomedullin is implicated in cellular processes such as proliferation and survival in various cell types. nih.govnih.gov For instance, studies have shown that Adrenomedullin can promote cell proliferation in certain cancer cell lines via the activation of the ERK/MAPK pathway. nih.gov This signaling is a direct result of receptor engagement by the full-length peptide. Consequently, the Adrenomedullin (1-12) fragment, with its inability to effectively bind the receptor, would not be a significant trigger for MAPK/ERK pathway activation. nih.gov

Modulation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another important mechanism through which full-length Adrenomedullin exerts its effects, particularly those related to cell survival and anti-apoptotic functions. qiagen.comfrontiersin.orgfrontiersin.org Studies have demonstrated that Adrenomedullin can activate this pathway, leading to the phosphorylation and activation of Akt, which in turn regulates downstream targets involved in promoting cell survival. nih.govnih.gov This protective effect is initiated by the binding of the full-length peptide to its receptor. nih.gov As with the other signaling cascades, the negligible receptor affinity of the Adrenomedullin (1-12) fragment makes its involvement in the modulation of the PI3K/Akt pathway highly unlikely. nih.gov

Nitric Oxide (NO)/Cyclic GMP (cGMP)/Protein Kinase G (PKG) Cascade

Adrenomedullin (AM) is a significant modulator of vascular tone, with many of its vasodilatory effects being mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway. The activation of this cascade by AM involves several interconnected mechanisms, primarily centered on the stimulation of nitric oxide synthase (NOS) in endothelial cells.

Upon binding to its receptor complex on endothelial cells, AM initiates a cascade that increases intracellular calcium (Ca2+) and cyclic adenosine (B11128) monophosphate (cAMP) levels. The elevation in intracellular Ca2+ can directly activate endothelial nitric oxide synthase (eNOS). Simultaneously, the increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates eNOS at specific serine residues (Serine 633 in mice), leading to its activation and increased NO production.

Furthermore, AM can stimulate the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, which represents another route to eNOS activation through phosphorylation at a different serine residue (Serine 1177). This PI3K/Akt-dependent pathway acts synergistically with the Gs/PKA-mediated pathway to enhance NO formation.

In neuronal cells, such as primary hypothalamic neurons, AM has been shown to elevate intracellular Ca2+ through a PKA-associated mechanism. This leads to the dephosphorylation and activation of neuronal nitric oxide synthase (nNOS) by protein phosphatases like calcineurin and PP1/PP2A.

Once produced, NO, a gaseous signaling molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells (VSMCs). In VSMCs, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP levels activates Protein Kinase G (PKG), which through a series of downstream phosphorylation events, leads to a decrease in intracellular Ca2+ concentration in the VSMCs, resulting in smooth muscle relaxation and vasodilation.

In addition to its role in regulating constitutive NOS (eNOS and nNOS), research indicates that AM can also augment the expression of inducible nitric oxide synthase (iNOS) in VSMCs and cardiac myocytes, particularly in the presence of pro-inflammatory cytokines like interleukin-1β. This effect is also mediated, at least in part, through a cAMP-dependent pathway.

Table 1: Adrenomedullin-Mediated Activation of the NO/cGMP/PKG Pathway in Different Research Models

Cell Type Key Mechanism Outcome Reference(s)
Bovine Aortic Endothelial Cells ↑ Intracellular Ca2+; ↑ cAMP eNOS Activation → NO Production
Human Endothelial Cells ↑ cAMP → PKA Activation → eNOS Phosphorylation; PI3K/Akt Activation → eNOS Phosphorylation eNOS Activation → NO Production → Vasodilation
Rat Hypothalamic Neurons ↑ cAMP → PKA Activation → ↑ Intracellular Ca2+ → nNOS Dephosphorylation (via Calcineurin/PP1/PP2A) nNOS Activation → NO Production
Rat Vascular Smooth Muscle Cells ↑ cAMP (in presence of Interleukin-1β) Augments iNOS mRNA Accumulation and NO Production
Rat Cardiac Myocytes ↑ cAMP (in presence of Interleukin-1β) Augments iNOS mRNA/Protein Expression and NO Production

Cross-Talk with Other Signaling Pathways

The signaling pathways activated by Adrenomedullin are not isolated; they engage in significant cross-talk with other major intracellular signaling networks, leading to a diverse range of cellular responses beyond vasodilation. This integration allows AM to influence processes such as cell growth, survival, and inflammation.

One of the most prominent examples of this cross-talk is with the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. In various cell types, including osteoblasts and renal cell carcinoma cells, AM has been shown to activate the ERK/MAPK pathway, which is crucial for regulating cell proliferation and survival. For instance, in osteoblastic cells, AM acts as a survival factor by inhibiting apoptosis through a CGRP1 receptor-mediated activation of the MEK-ERK pathway. This activation can lead to the phosphorylation of downstream targets that promote cell proliferation and inhibit apoptosis.

There is also evidence of cross-talk with the Wnt/β-catenin signaling pathway, a critical regulator of development and cell fate. Adrenomedullin 2 (AM2), a peptide related to AM, has been found to promote the accumulation and activation of β-catenin in bone marrow mesenchymal stem cells by activating AKT and inhibiting NF-κB signaling. This modulation of β-catenin is instrumental in the coupling of osteogenesis and angiogenesis. While direct studies on AM (1-12) are ongoing, the functional overlap suggests a potential for similar interactions.

Furthermore, AM has been identified as a "cross-talk molecule" that mediates communication between different cell types within a microenvironment, such as between tumor cells and mast cells. In this context, AM can stimulate mast cells to express and release pro-angiogenic factors, including vascular endothelial growth factor (VEGF), monocyte chemoattractant protein-1 (MCP-1), and basic fibroblast growth factor (bFGF), thereby contributing to tumor promotion.

Table 2: Examples of Adrenomedullin Cross-Talk with Other Signaling Pathways

Pathway Interacting Cell Type / Model Key Findings Outcome Reference(s)
MAPK/ERK Mouse Osteoblastic MC3T3-E1 Cells AM activates the MEK-ERK pathway via CGRP1 receptors. Inhibition of apoptosis; Cell survival.
MAPK/ERK Human Renal Cell Carcinoma (786-0) AM promotes cell proliferation via upregulation of the ERK/MAPK pathway. Tumor cell proliferation.
Wnt/β-catenin Rat Bone Marrow Mesenchymal Stem Cells (via AM2) AM2 activates AKT and inhibits NF-κB, leading to β-catenin accumulation and activation. Promotes coupling of osteogenesis and angiogenesis.
Pro-angiogenic Factor Expression Human Mast Cells (HMC-1) AM stimulates mRNA expression of VEGF, MCP-1, and bFGF. Integration of tumor and mast cell communication; Tumor promotion.

Receptor Desensitization and Downregulation in Research Models

Continuous or prolonged exposure of a receptor to its agonist can lead to desensitization, a process that attenuates the cellular response despite the continued presence of the stimulus. The regulation of Adrenomedullin receptors has been investigated in several research models, revealing complex and sometimes distinct patterns of desensitization compared to related peptide receptors.

Early studies in rat aortic vascular smooth muscle cells (VSMCs) demonstrated that pretreatment with adrenomedullin led to a loss of AM-stimulated adenylyl cyclase activity, a hallmark of homologous desensitization. This suggests that the cell's ability to generate the second messenger cAMP in response to AM is diminished after prolonged exposure.

Interestingly, the desensitization patterns can differ between AM and the closely related peptide, calcitonin gene-related peptide (CGRP), even though they can share receptor components (CRLR and RAMPs). In cultured rat aortic VSMCs, pre-exposure to either CGRP or AM resulted in a significant decrease in the subsequent cAMP response to CGRP, indicating desensitization of the CGRP receptor. This desensitization was shown to be mediated through PKA. In contrast, pre-exposure to either AM or CGRP did not attenuate the cAMP response to a subsequent stimulation with AM, indicating that the AM receptor in these cells does not readily desensitize under the same conditions.

Another area of research involves AM's role in the regulation of other receptor systems, such as the μ-opioid receptor. Chronic administration of morphine has been shown to upregulate AM activity, which contributes to the development of morphine tolerance—a form of desensitization. Research suggests that AM is involved in the μ-opioid receptor desensitization induced by chronic morphine exposure. Blocking the AM receptor can attenuate the development of morphine tolerance, suggesting that AM plays a modulatory role in the desensitization of this unrelated receptor system. This highlights a novel, indirect mechanism by which AM can influence cellular signaling and physiological responses.

Table 3: Receptor Desensitization Findings in Adrenomedullin Research Models

Research Model Pre-treatment Agonist Subsequent Stimulus Key Finding Implication Reference(s)
Rat Aortic Vascular Smooth Muscle Cells Adrenomedullin Adrenomedullin Loss of AM-stimulated adenylyl cyclase activity. Homologous desensitization of AM receptor signaling.
Rat Aortic Vascular Smooth Muscle Cells Adrenomedullin or CGRP CGRP Decreased cAMP generation in response to CGRP. Heterologous desensitization of CGRP receptors by AM.
Rat Aortic Vascular Smooth Muscle Cells Adrenomedullin or CGRP Adrenomedullin No change in cAMP generation in response to AM. AM receptors do not desensitize under conditions that desensitize CGRP receptors in these cells.
Rat Model of Morphine Analgesia Morphine (acute/chronic) Morphine Upregulation of AM activity contributes to reduced analgesic effect. AM is implicated in the desensitization of the μ-opioid receptor, leading to morphine tolerance.

Physiological and Biological Functions in Preclinical Models

Effects on Cardiovascular Systems in Animal Models

The cardiovascular effects of the full-length Adrenomedullin (B612762) peptide are well-documented, encompassing vasodilation, modulation of heart function, and promotion of new blood vessel growth. Research into the specific actions of the Adrenomedullin (1-12) fragment is less comprehensive, but some key activities have been identified.

Vasodilatory Effects and Vascular Tone Regulation (in vitro/ex vivo/animal)

Adrenomedullin (1-12), human, has been identified as a vasodilator, capable of relaxing vascular tone. This suggests that the N-terminal fragment of the full Adrenomedullin peptide retains some of the vasodilatory properties of the parent molecule. The complete Adrenomedullin peptide is recognized as one of the most potent endogenous vasodilators. However, the specific mechanisms and comparative potency of the 1-12 fragment require more detailed investigation. One study in a feline model reported that this fragment did not affect arterial pressure, indicating that its vasodilatory effects may be species-specific or context-dependent.

Myocardial Function Modulation (animal/cell)

The full-length Adrenomedullin peptide is known to exert protective effects on the heart, including reducing cardiomyocyte apoptosis and improving cardiac function following ischemic events. While Adrenomedullin (1-12) is implicated as a positive influence in conditions like myocardial infarction, specific preclinical studies detailing its direct modulatory effects on myocardial cells or animal heart models are not extensively available in the current body of literature.

Endothelial Barrier Function and Permeability Studies

The integrity of the endothelial barrier is crucial for regulating the passage of fluids and molecules from the bloodstream into tissues. Full-length Adrenomedullin plays a significant role in stabilizing this barrier and reducing hyperpermeability during inflammatory conditions. Specific research delineating the direct effects of the Adrenomedullin (1-12) fragment on endothelial barrier function and permeability in preclinical models is limited.

Renal System Modulation in Experimental Models

The kidneys are a key site of Adrenomedullin production and action, where the full-length peptide influences blood flow, filtration, and electrolyte balance.

Diuresis and Natriuresis Investigations

Full-length Adrenomedullin is known to induce diuresis (increased urine production) and natriuresis (increased sodium excretion) in animal models. These effects are linked to its ability to increase the glomerular filtration rate and modulate tubular reabsorption. However, specific preclinical investigations into whether this compound, independently mediates diuretic or natriuretic effects are not well-documented in available scientific literature.

Data Table: Summary of Preclinical Findings for this compound

Biological Function Effect Observed in Preclinical Models Model System
Vasodilation Relaxation of vascular tone.General preclinical models
Arterial Pressure No effect reported.Feline model
Angiogenesis Implicated in promoting angiogenesis.General preclinical models
Myocardial Function Suggested positive influence in myocardial infarction.General preclinical models

Glomerular and Tubular Function Studies

Adrenomedullin (AM) is an active peptide within the renal system, synthesized by both glomerular and tubular cells. openaccesspub.org Its presence and activity suggest a significant role in modulating kidney function. Studies in preclinical models have demonstrated that AM exerts both diuretic and natriuretic effects. openaccesspub.org These effects are primarily achieved by increasing renal blood flow and the glomerular filtration rate through a nitric oxide (NO)-dependent vasodilation of renal arterioles. openaccesspub.org

In the context of diabetic nephropathy, AM's role appears to be particularly significant. Research using streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, has shown that these animals experience glomerular hypertrophy. nih.gov In these models, the expression of AM and one of its receptor components, receptor-activity-modifying protein 2 (RAMP2), is significantly increased in the kidneys. nih.gov Specifically, AM peptide and mRNA were found to be upregulated in the afferent arterioles and glomeruli of diabetic rats. nih.gov Concurrently, RAMP2 expression, which is normally present on afferent arterioles, becomes upregulated on glomerular endothelial cells. nih.gov This localized upregulation of both the ligand (AM) and its receptor component (RAMP2) is thought to contribute to the selective dilatation of glomerular capillaries, a key factor in the glomerular hyperfiltration observed in the early stages of diabetes. nih.gov

Renin Release and Gene Expression in Juxtaglomerular Cells

Adrenomedullin plays a direct stimulatory role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. nih.govnih.gov The rate-limiting step of this cascade is the release of renin from the juxtaglomerular (JG) cells of the kidney. nih.gov Preclinical studies have established a clear causal link between AM and renin secretion. In isolated perfused rat kidneys, AM was shown to increase renin release in a dose-dependent manner. nih.gov

Further investigations using primary cultures of mouse JG granular cells revealed that AM not only augments renin release but also increases the accumulation of renin mRNA and the production of cyclic AMP (cAMP). nih.gov This suggests that AM's stimulatory effect is mediated, at least in part, through the cAMP signaling pathway. nih.gov The expression of the AM gene has been detected in microdissected rat glomeruli with attached afferent arterioles, indicating that AM is produced locally within these structures. nih.gov This local expression supports the hypothesis that AM functions as an autocrine or paracrine factor in the control of renin gene expression and secretion. nih.gov Morphological studies have further solidified this link by identifying proadrenomedullin N-terminal 20 peptide (PAMP), which is derived from the same precursor as AM, within the renin-containing secretory granules of JG cells in several mammalian species, including humans. unav.edu

Endocrine System Interactions in Preclinical Research

Adrenal Gland Studies and Aldosterone (B195564) Secretion

The effect of Adrenomedullin on aldosterone secretion from the adrenal cortex is complex, with preclinical studies yielding varied results that appear to depend on the experimental model and tissue preparation. nih.gov

In in vitro studies using human adrenal tissue, AM demonstrated dual effects. When tested on dispersed adrenocortical cells, AM specifically inhibited angiotensin II-stimulated aldosterone secretion. nih.gov However, when the integrity of the adrenal tissue was preserved in adrenal slice preparations, AM enhanced basal aldosterone production. nih.gov This stimulatory effect in slices is thought to be indirect, potentially involving the AM-induced release of catecholamines from the adjacent adrenal medulla, which then act on the cortex. nih.gov In contrast, studies on the human adrenocortical cell line H295R showed that AM caused a dose-dependent increase in both aldosterone and cortisol secretion. scispace.com

Animal models have also provided important insights. In a sheep model of pacing-induced heart failure, a condition associated with high circulating renin, AM infusion significantly reduced plasma aldosterone levels. oup.com This finding aligns with research in rats showing an inhibitory action of the peptide on aldosterone responses to angiotensin II. oup.com

Experimental ModelPreparationConditionObserved Effect of Adrenomedullin on AldosteroneReference
Human Adrenal GlandDispersed Adrenocortical CellsAngiotensin II-StimulatedInhibition nih.gov
Human Adrenal GlandAdrenal SlicesBasalStimulation (Indirect) nih.gov
Human Adrenocortical Cell Line (H295R)Cell CultureBasalStimulation scispace.com
Sheep with Heart FailureIn VivoHigh Circulating ReninReduction oup.com

Pituitary Gland Investigations

Adrenomedullin and its mRNA are expressed in the human pituitary gland, where high concentrations of the peptide have been detected. nih.gov This local presence suggests that AM may function as a neuromodulator, a neurohormone, or an autocrine/paracrine factor within the pituitary. nih.gov Its activity appears to extend to the broader hypothalamic-pituitary axis, through which it can influence renal function. mdpi.com

Preclinical research points towards an inhibitory role for AM on the secretion of certain pituitary hormones. In vitro studies using dispersed anterior pituitary cells have suggested that AM can inhibit the release of adrenocorticotropic hormone (ACTH). oup.com This finding was corroborated in an in vivo model where the infusion of AM into the lateral cerebral ventricle of conscious sheep resulted in the inhibition of ACTH release. oup.com

Metabolic Regulation (e.g., Insulin (B600854), Ghrelin) in Animal Models

Adrenomedullin is implicated in the regulation of metabolic processes, particularly insulin sensitivity and secretion. Plasma levels of AM are elevated in both obese humans and mice. nih.govnews-medical.net This increase in AM has been shown to induce endothelial insulin resistance by inhibiting insulin signaling pathways in human endothelial cells. nih.gov The mechanism involves the deactivation of the insulin receptor through protein-tyrosine phosphatase 1B. nih.gov

In animal models, treating lean mice with AM was sufficient to cause systemic insulin resistance and impair glucose control, mimicking the metabolic state of obesity. news-medical.net Conversely, blocking the AM receptor or its signaling in obese mice improved insulin function in blood vessels, enhanced blood flow to skeletal muscle, and prevented the development of systemic insulin resistance. nih.govnews-medical.net Beyond its effects on insulin sensitivity, AM also directly modulates insulin secretion. Studies have shown that AM inhibits glucose-induced insulin secretion from pancreatic β-cells. nih.gov Furthermore, research indicates an involvement of AM in the regulation of ghrelin, as mice genetically engineered to lack AM were found to have significantly higher blood levels of ghrelin. nih.gov

Metabolic ParameterAnimal ModelEffect of AdrenomedullinReference
Insulin SignalingHuman Endothelial Cells / MiceInhibits signaling, leading to insulin resistance nih.govnews-medical.net
Insulin SecretionPancreatic β-cellsInhibits glucose-induced secretion nih.gov
Ghrelin LevelsAM Knockout MiceLack of AM leads to increased ghrelin levels nih.gov

Central Nervous System Effects in Animal Models

Adrenomedullin and its receptors are widely distributed throughout the central nervous system (CNS), including in the cerebral cortex, hypothalamus, and cerebellum. openaccesspub.org The peptide can exert a range of effects through both central and peripheral administration. One of its key actions in the CNS is the regulation of cerebral blood flow; AM causes vasodilation in the cerebral circulation, an effect mediated by the production of cAMP and NO in vascular smooth muscle cells. openaccesspub.org

The effects of centrally administered AM can be complex. Infusion into the cerebral ventricles of sheep has been shown to increase arterial pressure and inhibit feeding behaviors. oup.com In a rat model of traumatic brain injury, AM demonstrated neuroprotective properties. nih.gov Treatment with AM after trauma was associated with a significant decrease in serum levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and a reduction in malondialdehyde (MDA), an indicator of oxidative stress, in brain tissue. nih.gov

However, other research suggests a potentially detrimental role for AM in the context of aging and cognitive function. In a mouse model of aging, mice genetically lacking neuronal AM and PAMP showed significantly better retention memory in older age compared to their wild-type counterparts. frontiersin.org Furthermore, analysis of aging human brains revealed that older individuals have higher levels of AM in the frontal cortex, which was associated with molecular changes linked to cognitive decline. frontiersin.org

CNS EffectAnimal ModelKey FindingReference
Cerebral Blood FlowGeneral PreclinicalCauses vasodilation and increases blood flow openaccesspub.org
Blood Pressure / FeedingSheepCentral administration increases arterial pressure and inhibits feeding oup.com
NeuroprotectionRat (Traumatic Brain Injury)Reduces inflammatory markers (TNF-α) and oxidative stress (MDA) nih.gov
Cognitive FunctionMouse (Aging)Contributes to age-related memory loss; lack of AM improves memory frontiersin.org

Neuroprotection Studies

The N-terminal fragment of adrenomedullin, AM(1-12), has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia. In a study involving a rat model of middle cerebral artery occlusion (MCAO), intracerebroventricular administration of Adrenomedullin (1-12) resulted in a notable reduction in infarct size and an improvement in neurological scores. 5-formyl-ctp.com This protective effect is attributed, in part, to the peptide's ability to suppress microglial activation and the subsequent expression of pro-inflammatory cytokines. 5-formyl-ctp.com

Further studies with the full-length adrenomedullin peptide have provided additional insights into its neuroprotective mechanisms. Intravenous infusion of adrenomedullin in rats undergoing transient MCAO for 2 hours led to a significant decrease in infarct volume. nih.gov One of the key mechanisms underlying this neuroprotection appears to be the inhibition of neutrophil infiltration into the ischemic brain tissue. nih.gov Additionally, delayed gene transfer of human adrenomedullin three days after a one-hour MCAO in rats also resulted in a significant reduction in cerebral infarct size. nih.gov This was associated with enhanced survival and migration of astrocytes into the ischemic core and a reduction in astrocyte apoptosis. nih.gov

ModelCompoundKey FindingsReference
Rat model of middle cerebral artery occlusion (MCAO)This compoundReduced infarct size and improved neurological scores. Suppressed microglial activation and pro-inflammatory cytokine expression. 5-formyl-ctp.com
Rat model of transient MCAO (2 hours)AdrenomedullinInfarct size reduced by 25.4-31.6% at different coronal levels. Significantly inhibited the increase in myeloperoxidase (MPO) activity in the ischemic hemisphere. nih.gov
Rat model of MCAO (1 hour)Adenovirus with human Adrenomedullin cDNASignificantly reduced cerebral infarct size with delayed administration. Enhanced astrocyte survival and migration. nih.gov

Regulation of Blood-Brain Barrier Permeability (in vitro/animal)

In vitro studies have demonstrated that adrenomedullin plays a crucial role in regulating the permeability of the blood-brain barrier (BBB). In a model using brain microvascular endothelial cells (BMEC), adrenomedullin administration led to a dose-dependent increase in transendothelial electrical resistance (TEER), a key indicator of barrier integrity. nih.gov This was accompanied by a decrease in the permeability to sodium fluorescein, a small molecular weight marker. nih.govnih.gov

The mechanism behind this barrier-enhancing effect involves the upregulation of the tight junction protein claudin-5. researchgate.net Adrenomedullin treatment of BMECs resulted in increased expression of claudin-5 and its reorganization into a more linear pattern at cell-cell contacts, which is indicative of stronger barrier function. researchgate.net Furthermore, adrenomedullin was found to attenuate fluid-phase endocytosis and activate the P-glycoprotein efflux pump, further contributing to the protective functions of the BBB. nih.gov

ModelCompoundKey FindingsReference
In vitro model with brain microvascular endothelial cells (BMEC)AdrenomedullinDose-dependently increased transendothelial electrical resistance (TEER). Decreased permeability to sodium fluorescein. nih.govnih.gov
In vitro BBB model with rat BMECAdrenomedullinIncreased protein levels of claudin-5 and altered its distribution to a linear pattern at cell-cell contacts. researchgate.net

Behavioral Phenotypes in Knockout Models

To investigate the role of adrenomedullin in the central nervous system, a conditional knockout mouse model with no AM expression in the brain was developed. nih.gov These mice, while leading normal lives without gross morphological defects, exhibited distinct behavioral changes compared to their wild-type littermates. nih.gov

Behavioral analyses revealed that mice lacking brain AM displayed impaired motor coordination, hyperactivity, and increased anxiety-like behavior. nih.gov In the rota-rod test, knockout mice at 3 months of age showed poorer performance, indicating deficits in motor coordination and equilibrium. nih.gov These animals also demonstrated hyperactivity in the open field test. Furthermore, the brain-specific AM knockout mice were found to be more anxious. nih.gov Interestingly, aged knockout mice showed significantly better retention memory in the novel object recognition test and the contextual fear conditioning test compared to wild-type counterparts. researchgate.net

Knockout ModelBehavioral TestPhenotypeReference
Brain-specific Adrenomedullin knockout miceRota-rod testImpaired motor coordination and equilibrium at 3 months of age. nih.gov
Brain-specific Adrenomedullin knockout miceGeneral observationHyperactivity. nih.gov
Brain-specific Adrenomedullin knockout miceGeneral observationOveranxious behavior. nih.gov
Neuronal Adrenomedullin and PAMP knockout miceNovel object recognition test & Contextual fear conditioning testAged knockout mice exhibited significantly better retention memory. researchgate.net

Immunomodulatory Roles in Preclinical Settings

Anti-inflammatory Actions (cell/animal)

Adrenomedullin has demonstrated potent anti-inflammatory effects in various preclinical models. In a mouse model of experimental arthritis, AM treatment dramatically reduced the expression of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-6, IL-1α, IL-1β, and IL-12 in the joints. nih.gov This was accompanied by an increase in the anti-inflammatory cytokine IL-10. nih.gov Systemically, AM decreased serum levels of TNF-α and IL-1β. nih.gov

In a rat model of TNBS-induced colitis, administration of AM reduced the early production of TNF-α and helped maintain basal levels of IFN-γ and IL-10 in the acute phase. nih.gov In the chronic phase, AM treatment led to decreased levels of the pro-inflammatory cytokines TNF-α and IFN-γ, and a significant increase in the anti-inflammatory cytokine IL-10. nih.gov Furthermore, in a carrageenan-induced pleurisy model in mice, AM significantly reduced the levels of TNF-α and IL-1β in the pleural exudate, while increasing the levels of IL-10. researchgate.net

ModelCompoundKey FindingsReference
Mouse model of collagen-induced arthritisAdrenomedullinReduced joint expression of TNF-α, IFN-γ, IL-6, IL-1α, IL-1β, and IL-12. Increased joint levels of IL-10. Decreased serum TNF-α and IL-1β. nih.gov
Rat model of TNBS-induced colitisAdrenomedullinAcute phase: Reduced TNF-α production. Chronic phase: Decreased TNF-α and IFN-γ, and increased IL-10. nih.gov
Mouse model of carrageenan-induced pleurisyAdrenomedullinSignificantly reduced pleural exudate levels of TNF-α and IL-1β. Increased pleural exudate levels of IL-10. researchgate.net

Regulation of Immune Cell Function

Adrenomedullin has been shown to modulate the function of various immune cells, particularly dendritic cells (DCs). In a study using bone marrow-derived DCs, stimulation with AM resulted in lower levels of co-stimulatory molecule expression and pro-inflammatory cytokine release compared to stimulation with lipopolysaccharide or CpG motifs. nih.gov

Cell TypeCompoundKey FindingsReference
Murine bone marrow-derived dendritic cellsAdrenomedullinLowered expression of co-stimulatory molecules and release of pro-inflammatory cytokines. Inhibited LPS-induced maturation. Induced a semi-mature, tolerogenic phenotype. nih.gov
Murine bone marrow-derived dendritic cellsAdrenomedullinInduced the expression of indoleamine 2,3-dioxygenase (IDO), promoting regulatory T cell expansion. nih.gov

Gastrointestinal Tract Studies in Animal Models

Adrenomedullin has shown significant protective effects in animal models of inflammatory bowel disease (IBD). In a rat model of TNBS-induced colitis, AM treatment reduced the incidence of diarrhea and the severity of colonic damage in the acute phase. nih.gov In the chronic phase of this model, AM attenuated the extent of the damage, with less weight loss and diarrhea. nih.gov Histological analysis revealed that colon inflammation was much more severe in the saline-treated group compared to the AM-treated group in both TNBS and dextran (B179266) sulfate (B86663) sodium (DSS) induced colitis models.

In a DSS-induced colitis mouse model, AM administration was found to enhance the expression of the tight junction protein claudin-4 and accelerate mucosal regeneration. nih.gov In a rat model of ulcerative colitis induced by TNBS, AM administration led to a significant decrease in the expression of TNF-α and IL-6. spandidos-publications.com This was associated with an increase in the expression of the tight junction protein ZO-1 and a reduction in intestinal epithelial cell permeability. spandidos-publications.com These findings indicate that AM helps to maintain the integrity of the intestinal epithelial barrier.

ModelCompoundKey FindingsReference
Rat model of TNBS-induced colitisAdrenomedullinAcute phase: Reduced diarrhea and severity of colonic damage. Chronic phase: Attenuated damage, less weight loss and diarrhea. Reduced neutrophil infiltration. nih.gov
Mouse model of DSS-induced colitisAdrenomedullinEnhanced expression of claudin-4 and accelerated mucosal regeneration. nih.gov
Rat model of TNBS-induced ulcerative colitisAdrenomedullinDecreased expression of TNF-α and IL-6. Increased expression of ZO-1. Reduced intestinal epithelial cell permeability. spandidos-publications.com

Gastric and Intestinal Motility and Secretion

Adrenomedullin (AM) demonstrates significant regulatory effects on gastrointestinal motor and secretory functions in various preclinical models. In conscious rats, intravenous administration of AM has been shown to dose-dependently decrease the emptying of a noncalorific meal. oup.com This inhibitory action on gastric emptying appears to be independent of cardiovascular changes, as the doses required to affect motility are lower than those needed to alter cardiovascular parameters. oup.com

Beyond motility, AM is a potent inhibitor of gastric acid secretion. nih.govnih.gov Studies in rats have shown that peripheral infusion of AM inhibits both basal and stimulated gastric acid secretion, including that prompted by pentagastrin (B549294) and 2-deoxy-d-glucose. oup.com The mechanism underlying this antisecretory effect is thought to involve the stimulation of somatostatin (B550006) release from intramural fundic neurons, which in turn inhibits histamine (B1213489) and acid secretion. nih.gov In addition to reducing acid output, AM can also decrease the total volume of gastric juice and increase stomach pH. nih.gov

The effects of AM on gastrointestinal motility and secretion are summarized in the table below.

FunctionPreclinical ModelObserved EffectProposed Mechanism
Gastric Emptying Conscious RatsDose-dependent decreaseDirect action on smooth muscle cells; potential involvement of prostaglandins (B1171923) oup.comnih.gov
Gastric Acid Secretion Conscious RatsInhibition of basal and stimulated secretionStimulation of somatostatin release, leading to inhibition of histamine and acid secretion oup.comnih.gov
Gastric Juice Volume Animal ModelsReduction in total volumeAntisecretory activity nih.gov

Intestinal Barrier Function

Preclinical research has established Adrenomedullin as a critical peptide for maintaining the integrity of the intestinal epithelial barrier. mdpi.com Its protective effects have been observed in various animal models of intestinal inflammation and injury. mdpi.comphysiology.org In a rat model of ulcerative colitis induced by 2,4,6-trinitro-benzene-sulfonic acid (TNBS), administration of AM was found to improve intestinal barrier function. spandidos-publications.comnih.gov This improvement was associated with a significant increase in the expression of the tight junction protein zonula occludens-1 (ZO-1). spandidos-publications.comnih.gov

The mechanism for this barrier enhancement involves the modulation of key regulatory pathways. AM has been shown to downregulate the expression and phosphorylation of myosin light chain kinase (MLCK), a critical regulator of intestinal permeability. spandidos-publications.comnih.gov Increased MLCK activity can disrupt tight junctions, and by inhibiting this pathway, AM helps preserve barrier integrity. spandidos-publications.com Furthermore, endogenous AM has been shown to directly influence the expression of other crucial barrier proteins, such as junctional adhesion molecule A (JAM-A) and E-cadherin. mdpi.com

In a rat model of septic shock induced by Staphylococcus aureus α-toxin, intravenous infusion of AM significantly reduced the translocation of a fluorescent marker from the gut lumen into the systemic circulation, demonstrating its ability to stabilize the gut epithelial barrier in vivo. physiology.org

The key findings on AM's role in intestinal barrier function are detailed in the table below.

Preclinical ModelKey FindingsMolecular Mechanisms
TNBS-induced Colitis (Rats) Reduced intestinal permeability; Decreased inflammatory markers (TNF-α, IL-6) spandidos-publications.comnih.govDownregulation of MLCK and phosphorylated-MLC (p-MLC); Increased expression of ZO-1 spandidos-publications.comnih.gov
Staphylococcal α-toxin-induced Septic Shock (Rats) Reduced translocation of dextran from the gut to the circulation physiology.orgStabilization of gut epithelial barrier function physiology.org
General Intestinal Inflammation Models Prevents increased permeability and hyper-activation of intestinal epithelium mdpi.comUpregulation of JAM-A and E-cadherin mdpi.com

Gut Microbiome Interactions

Adrenomedullin and its related peptide, proadrenomedullin N-terminal 20 peptide (PAMP), have been identified as having antimicrobial properties and the ability to modulate the composition of the gut microbiota. nih.govresearchgate.net This suggests a role for AM in the mucosal host defense system. nih.gov

Research using an inducible knockout mouse model for the AM gene (Adm) provided the first direct evidence that a lack of AM leads to significant changes in the gut microbiota composition. nih.gov This study highlights the importance of endogenous AM in maintaining a balanced gut microbial community. nih.gov

Further studies have indicated that AM can have a direct impact on specific bacterial populations. It has been shown to inhibit the growth of bacteria associated with disease while promoting an increase in beneficial bacteria, such as Lactobacillus and Bifidobacterium. nih.govresearchgate.net This regulatory function on the gut microbiome may contribute to the protective effects of AM observed in various intestinal pathologies, including inflammatory bowel disease (IBD). nih.govnih.gov

AspectPreclinical FindingImplication
Endogenous AM Deficiency in knockout mice leads to altered gut microbiota composition nih.govAM is necessary for maintaining a normal gut microbiome.
Antimicrobial Activity Inhibits the growth of pathogenic bacteria; Promotes beneficial bacteria (Lactobacillus, Bifidobacterium) nih.govresearchgate.netContributes to mucosal host defense and may mediate some of AM's therapeutic effects in intestinal diseases.

Respiratory System Research in Experimental Models

Adrenomedullin plays a significant protective role in the respiratory system, a function that has been explored in various experimental models of lung injury. The expression of AM is highly induced in a variety of lung cell types, including inflammatory, endothelial, and epithelial cells, in response to stimuli like hypoxia and lipopolysaccharide (LPS), which are key factors in the pathogenesis of acute lung injury (ALI). physiology.orgnih.gov

In a mouse model of ventilator-induced lung injury (VILI), treatment with Adrenomedullin dramatically reduced lung permeability, leading to improved oxygenation. bmj.comnovanet.ca This protective effect was associated with a reduction in myosin light chain phosphorylation and an attenuation of leukocyte accumulation in the lung. bmj.comnovanet.ca Notably, AM was effective even when administered after the onset of mechanical ventilation, suggesting a therapeutic potential. bmj.comnovanet.ca

In neonatal mouse models of bronchopulmonary dysplasia (BPD) induced by hyperoxia, AM has been shown to be necessary for the resolution of the lung injury and associated pulmonary hypertension. nih.gov AM-deficient mice exposed to hyperoxia exhibit long-term deficits in alveolarization and lung vascularization. nih.gov

The protective effects of Adrenomedullin in preclinical respiratory models are summarized below.

Preclinical ModelPathological ConditionKey Protective Effects of Adrenomedullin
Mouse Model Ventilator-Induced Lung Injury (VILI)Reduced lung permeability, improved oxygenation, attenuated leukocyte accumulation bmj.comnovanet.ca
Rat Model Acute Lung Injury (ALI) induced by Hypoxia and LPSUpregulated expression in lung cells, suggesting a role in the host defense response physiology.orgnih.gov
Neonatal Mouse Model Hyperoxia-Induced Bronchopulmonary Dysplasia (BPD)Promotes resolution of lung injury and pulmonary hypertension; supports alveolarization and lung vascularization nih.gov

Lymphatic System Development and Function

Adrenomedullin signaling is indispensable for the development and function of the lymphatic system. nih.govunc.edu Preclinical studies using gene-targeted knockout mice have demonstrated that the absence of AM, or its receptor components calcitonin receptor-like receptor (Calcrl) and receptor activity–modifying protein 2 (RAMP2), results in embryonic death during mid-gestation. nih.govunc.edu This lethality is characterized by severe interstitial lymphedema and hydrops fetalis, pointing to a critical failure in lymphatic vascular development. nih.gov

The developmental defects in these knockout models include abnormally formed jugular lymphatic vessels, which are hypoplastic and fail to properly collect extravasated fluid. nih.gov This is attributed to a reduction in lymphatic endothelial cell proliferation. unc.edu The onset of edema in these models coincides with the period of lymphatic sac separation from the jugular vein and the initiation of lymphatic flow, further underscoring the lymphatic origin of the defects. nih.gov

Beyond development, AM also plays a role in postnatal lymphangiogenesis and lymphatic function. In a mouse model of myocardial infarction, overexpression of AM was shown to increase cardiac lymphangiogenesis, which helped to suppress cardiac edema and improve cardiac function post-injury. nih.govresearchgate.net

Area of ResearchPreclinical ModelKey Findings on Adrenomedullin's Role
Embryonic Development Knockout Mice (Adm-/-, Calcrl-/-, Ramp2-/-)Essential for lymphangiogenesis; absence leads to hydrops fetalis, lymphedema, and embryonic lethality due to defective lymphatic vessel formation nih.govunc.edu
Cellular Mechanism Knockout Mice and Cultured Lymphatic Endothelial CellsPromotes lymphatic endothelial cell proliferation unc.edu
Postnatal Function Myocardial Infarction (Mouse Model)Drives reparative cardiac lymphangiogenesis, reduces myocardial edema, and improves cardiac function post-injury nih.govresearchgate.net

Organ Protection Studies in Preclinical Models

Adrenomedullin has demonstrated potent organ-protective properties in a wide range of preclinical models, shielding vital organs such as the kidney and liver from various insults like ischemia, hypertension, and septic shock. nih.gov

In the context of renal protection, the AM-RAMP2 signaling system has been shown to be crucial. nih.gov Studies using RAMP2-deficient mice in a streptozotocin-induced renal injury model revealed that these mice suffered greater damage to the proximal urinary tubules compared to wild-type littermates. nih.gov Further investigation showed that AM protects renal tubule cells by suppressing endoplasmic reticulum (ER) stress-induced cell death. nih.gov In wild-type mice, AM administration could reverse tubular damage caused by tunicamycin, an ER stress inducer, but this protective effect was lost in RAMP2-deficient mice. nih.gov Intrarenal infusion of AM in animal models also increases renal blood flow and glomerular filtration rate. mdpi.com

The protective effects of AM extend to the liver. In models of hepatic ischemia-reperfusion injury, administration of AM has been shown to provide significant protection. nih.gov The mechanisms underlying AM's organ-protective effects are multifaceted and are thought to include the preservation of blood flow, reduction of oxidative stress, and enhancement of nitric oxide (NO) production. nih.gov

OrganPreclinical Model/ConditionProtective Effects of Adrenomedullin
Kidney Streptozotocin-induced Renal Injury (Mice); Tunicamycin-induced ER Stress (Mice)Protects proximal urinary tubules; Suppresses ER stress-induced tubule cell death nih.gov
Kidney General Animal ModelsIncreases renal blood flow and glomerular filtration rate mdpi.com
Liver Ischemia-Reperfusion InjuryAttenuates tissue damage nih.gov
Heart Septic Shock, Ischemia, HypertensionExerts protective effects nih.gov
Vasculature HypertensionInhibits vascular smooth muscle cell proliferation nih.gov

Pathophysiological Roles and Disease Models Preclinical

Role in Cardiovascular Pathologies

ADM is a potent vasodilator that plays a crucial role in cardiovascular homeostasis. nih.govresearchgate.net Its involvement has been investigated in preclinical models of hypertension and ischemia-reperfusion injury, highlighting its protective effects.

Experimental Hypertension

Animal models have been instrumental in elucidating the role of endogenous ADM in blood pressure regulation. benthamdirect.comovid.com Transgenic mice overexpressing ADM exhibit lower blood pressure compared to their wild-type counterparts, while mice with a partial deficiency of the ADM gene (heterozygous knockout) show elevated blood pressure. benthamdirect.comovid.com These genetic models strongly suggest that ADM functions to counteract elevations in blood pressure. benthamdirect.comovid.com

In models of obesity-related hypertension, treatment with ADM has been shown to improve high blood pressure and vascular remodeling. mdpi.comnih.gov For instance, in high-fat diet-fed rats, a 4-week ADM treatment not only improved hypertension but also inhibited vascular inflammation, oxidative stress, and calcification in the aorta. mdpi.comnih.gov In vitro studies using vascular smooth muscle cells have further demonstrated that ADM can attenuate inflammation and oxidative stress induced by substances like palmitic acid and angiotensin II. mdpi.comnih.gov Additionally, in rat models of acute pressure overload, there is a rapid increase in ADM gene expression in the heart, suggesting a beneficial role for endogenous ADM in protecting the heart against such stress. nih.gov

Ischemia-Reperfusion (I/R) Injury

ADM has demonstrated significant cardioprotective effects in the context of myocardial ischemia-reperfusion (I/R) injury. mdpi.com Preclinical studies have shown that ADM administration can reduce pathological tissue remodeling and the formation of fibrosis following an injury. ahajournals.org In rat models, ADM has been found to attenuate kidney injury induced by aortic I/R. nih.gov

Gene therapy approaches in animal models have also been explored. Local delivery of the ADM gene into the heart before an ischemic event was found to protect against cardiomyocyte apoptosis (cell death). ahajournals.org This protective effect is mediated through the Akt-GSK signaling pathway. ahajournals.org The anti-apoptotic effects of ADM have been further confirmed in cultured cardiomyocytes subjected to hypoxia/reoxygenation. ahajournals.org These findings underscore ADM's potential to mitigate the cellular damage associated with I/R injury. mdpi.comahajournals.org

Table 1: Summary of Adrenomedullin's Role in Preclinical Cardiovascular Models

Disease Model Animal/System Key Findings
Experimental Hypertension Transgenic Mice Overexpression of ADM leads to lower blood pressure; partial deficiency results in higher blood pressure. benthamdirect.comovid.com
Obesity-Related Hypertensive Rats ADM treatment improves hypertension, vascular remodeling, and reduces inflammation and oxidative stress. mdpi.comnih.gov
Acute Pressure Overload Rats Pressure overload stimulates ventricular ADM gene expression, suggesting a protective role. nih.gov
Ischemia-Reperfusion Injury Aortic I/R Rat Model ADM attenuates both biochemical and morphological signs of kidney injury. nih.gov
Myocardial I/R Gene Delivery Model (Rat) Local ADM gene delivery protects against cardiomyocyte apoptosis via the Akt-GSK pathway. ahajournals.org
Cultured Cardiomyocytes ADM attenuates apoptosis induced by hypoxia/reoxygenation. ahajournals.org

Contributions to Renal Dysfunction Models

The protective properties of adrenomedullin (B612762) are well-documented in preclinical models of both acute kidney injury (AKI) and chronic kidney disease (CKD), where it appears to play a significant renoprotective role. mdpi.com

Acute Kidney Injury (AKI)

In various animal models of AKI, the administration of ADM has shown protective effects on organ injury. frontiersin.org For example, in a rat model where AKI was induced by mercury chloride, there was a noted decrease in the clearance of ADM from the plasma, suggesting a complex regulatory role during acute renal failure. nih.gov Another study utilizing a rat model of abdominal aorta cross-clamping, which induces renal ischemia-reperfusion injury, found that ADM administration significantly attenuated the resulting kidney damage. nih.gov This was evidenced by both improved biochemical markers and reduced morphological changes, such as apoptosis, within the kidney tissue. nih.gov These findings highlight ADM's potential to mitigate the cellular damage characteristic of AKI.

Chronic Kidney Disease (CKD)

In the context of CKD, elevated levels of ADM are often observed and are thought to play a compensatory role in an attempt to slow the progression of kidney damage. mdpi.com Preclinical studies using animal models have demonstrated that prolonged infusion or virally-mediated overexpression of ADM can ameliorate the renal damage associated with hypertension, a common comorbidity and driver of CKD. benthamdirect.com The peptide is widely distributed in the kidney, with its presence detected in glomeruli, distal tubules, and collecting ducts. oup.com In a canine model of congestive heart failure, a condition often linked with renal dysfunction, there was an observed increase in ADM immunoreactivity in these renal structures, suggesting an activation of the renal ADM system in response to systemic disease. oup.com

Table 2: Summary of Adrenomedullin's Role in Preclinical Renal Dysfunction Models

Disease Model Animal Model Key Findings
Acute Kidney Injury Mercury Chloride-Induced Renal Dysfunction (Rats) Decreased plasma clearance of exogenous ADM observed. nih.gov
Aortic Ischemia-Reperfusion (Rats) ADM administration attenuated biochemical and morphological kidney injury, including apoptosis. nih.gov
Chronic Kidney Disease Hypertensive Animal Models Prolonged ADM infusion or overexpression ameliorated hypertension-associated renal damage. benthamdirect.com
Canine Congestive Heart Failure Model Increased ADM immunoreactivity in glomeruli, distal tubules, and collecting ducts. oup.com

Involvement in Inflammatory and Immune Disorders

Adrenomedullin exhibits significant immunomodulatory properties, which have been demonstrated in preclinical models of inflammatory and immune-mediated diseases like arthritis and sepsis.

Experimental Arthritis

In the collagen-induced arthritis (CIA) model in mice, which mimics human rheumatoid arthritis, treatment with adrenomedullin has shown remarkable therapeutic effects. nih.govnih.gov Administration of the peptide significantly reduced both the incidence and severity of the disease, leading to a complete abrogation of joint swelling and the destruction of cartilage and bone. nih.govnih.gov This protective effect was dose-dependent and was associated with a significant reduction in the Th1-driven autoimmune and inflammatory responses that characterize the disease. nih.gov Furthermore, ADM treatment was found to induce the generation or activation of CD4+CD25+ regulatory T cells, which are crucial for suppressing autoreactive responses and restoring immune tolerance. nih.govnih.gov

Sepsis Models

Table 3: Summary of Adrenomedullin's Role in Preclinical Inflammatory and Immune Disorder Models

Disease Model Animal Model Key Findings
Experimental Arthritis Collagen-Induced Arthritis (Mice) ADM treatment reduced disease incidence and severity, abrogated joint destruction, and suppressed Th1 responses. nih.govnih.gov
Induced the generation of regulatory T cells, helping to restore immune tolerance. nih.govnih.gov
Sepsis Various Animal Models (Endotoxemia, Organ Injury, Infection) ADM administration improved hemodynamics, reduced vascular leakage and organ damage, and improved outcomes. frontiersin.org
ADM exerts anti-inflammatory, antimicrobial, and endothelial barrier-stabilizing effects. frontiersin.orgnih.gov

Neurodegenerative Disease Models and Stroke Research

Adrenomedullin is widely expressed in the brain and is considered a neuromodulator with neuroprotective properties, including anti-apoptotic and antioxidant effects. peptide.com Its role has been investigated in models of neurodegeneration and stroke.

Alterations in ADM expression have been noted in neurodegenerative conditions like Alzheimer's disease. sci-hub.st In mouse models of Alzheimer's, ADM immunoreactivity appears to be increased and associated with activated astrocytes near amyloid plaques. frontiersin.org Studies suggest a link between elevated ADM levels and age-related memory loss in mice. frontiersin.org Furthermore, ADM is involved in regulating the differentiation of neural stem cells; animals lacking the ADM gene show altered proportions of neurons, astrocytes, and oligodendrocytes, suggesting its importance in neural development and regeneration. nih.gov

In the context of stroke research, ADM has shown protective effects against brain injury in preclinical models. nih.gov It has been found to exert a neuroprotective effect against cerebral ischemic injury. ahajournals.org Preclinical studies have also indicated that ADM can have anti-apoptotic effects on neuronal cells, which could improve stroke outcomes. ahajournals.org ADM is believed to protect the brain from ischemia-reperfusion injury by stimulating the survival and migration of glial cells. These findings suggest that ADM signaling could be a promising therapeutic target for promoting regeneration and recovery in various central nervous system diseases. nih.gov

Table 4: Summary of Adrenomedullin's Role in Preclinical Neurological Models

Disease Model/Area Animal/System Key Findings
Neurodegenerative Disease Alzheimer's Disease Mouse Model Increased ADM immunoreactivity associated with activated astrocytes near amyloid plaques. frontiersin.org
Aging Mice Elevated ADM levels linked to age-related memory loss. frontiersin.org
ADM-null Animals Altered proportions of neurons, astrocytes, and oligodendrocytes, indicating a role in neural differentiation. nih.gov
Stroke Research Cerebral Ischemia Models ADM demonstrates neuroprotective effects against ischemic injury. ahajournals.orgnih.gov
Preclinical Stroke Models ADM shows anti-apoptotic effects on neuronal cells, potentially improving outcomes. ahajournals.org

Metabolic Disorders and Endocrine Dysregulation Models

Adrenomedullin has emerged as a significant regulator in metabolic processes, with preclinical studies pointing to its involvement in insulin (B600854) resistance and lipid metabolism, particularly in the context of obesity and diabetes.

In mouse models of obesity and diabetes, ADM synthesis is increased in adipose tissue. nih.gov Studies on overweight diabetic mice have shown that increased levels of ADM contribute to insulin resistance in the vasculature. mpg.de This occurs because ADM activates its receptor on the endothelium, which in turn inhibits the insulin receptor, reducing insulin's effect on blood flow to muscles and subsequent glucose uptake. mpg.de Consequently, genetically modified mice lacking ADM or those treated with an ADM receptor antagonist showed improved insulin sensitivity and glucose tolerance. bizfortune.com

Further research using a high-fat, high-sucrose diet mouse model demonstrated that while an ADM antagonist (ADM22–52) did not significantly affect glucose intolerance, it did suppress both basal and stimulated lipolysis (the breakdown of fats) in visceral adipose tissue. nih.gov This effect was associated with an enhanced expression of genes involved in adipogenesis. nih.gov Conversely, aged mice deficient in ADM develop insulin resistance associated with increased oxidative stress, an effect that can be reversed by ADM supplementation, suggesting ADM also plays a role in counteracting oxidative stress-induced insulin resistance. ahajournals.org

Table 5: Summary of Adrenomedullin's Role in Preclinical Metabolic Disorder Models

Disease Model Animal Model Key Findings
Obesity/Diabetes Overweight Diabetic Mice Increased ADM levels cause insulin resistance; blocking the ADM receptor improves insulin sensitivity. mpg.de
High-Fat, High-Sucrose Diet Mice ADM antagonist (ADM22–52) suppressed lipolysis in visceral adipose tissue. nih.gov
Genetically Modified Mice Lack of ADM or treatment with an antagonist improved insulin responsiveness and glucose tolerance. bizfortune.com
Aging-Related Insulin Resistance Aged ADM-deficient Mice Develop insulin resistance due to increased oxidative stress, which is reversible with ADM supplementation. ahajournals.org

Oncology Research: Potential Modulatory Effects on Cancer Progression (in vitro/animal)

Adrenomedullin is increasingly recognized for its pivotal role in the initiation and progression of various cancers. mdpi.comnih.gov It is secreted by both tumor cells and stromal cells within the tumor microenvironment, where it facilitates tumor growth and metastasis. mdpi.com

In vitro and animal studies have shown that ADM promotes several key aspects of cancer progression. mdpi.comnih.govnih.gov It acts as a survival factor for tumor cells, promoting their proliferation, resisting apoptosis, and helping them adapt to hypoxic (low oxygen) environments. mdpi.comnih.govnih.gov For example, in pancreatic cancer cell lines, exogenous ADM significantly stimulated cell proliferation and invasion. aacrjournals.org Genetic manipulations that increased ADM expression in these cells led to enhanced tumor growth and dissemination in vivo, while blocking ADM had the opposite effect. aacrjournals.org

ADM is also a known angiogenic factor, meaning it promotes the formation of new blood vessels, which is crucial for supplying nutrients to growing tumors. mdpi.comrupress.org In various tumor models, including glioblastoma and melanoma, blocking ADM signaling with neutralizing antibodies or receptor antagonists has been shown to effectively suppress tumor growth, reduce vascular density, and inhibit metastasis. mdpi.com For instance, in a mouse model of colitis-associated colon cancer, treatment with small molecules related to ADM reduced the tumor burden. nih.gov However, the role of ADM can be complex; in ovarian cancer, while ADM acted as a weak growth and survival factor in vitro, high expression in patient tumors was paradoxically linked to a better outcome, suggesting its effects can be context-dependent. plos.org

Table 6: Summary of Adrenomedullin's Role in Preclinical Oncology Models

Cancer Type/Model System Key Findings
Pancreatic Cancer In vitro (Cell Lines) & In vivo (Animal Model) ADM stimulates cancer cell proliferation and invasion in an autocrine manner. aacrjournals.org
Glioblastoma/Melanoma Animal Models Neutralizing ADM with antibodies reduces tumor growth and vascular density. mdpi.com
Breast Cancer In vitro & In vivo ADM overexpression increased potential for angiogenesis and reduced apoptosis. mdpi.com
Colon Cancer Colitis-Associated Cancer (Mouse Model) Treatment with ADM-related small molecules reduced tumor burden. nih.gov
General Oncology Various Tumor Models ADM promotes angiogenesis, proliferation, and migration; blocking its signaling inhibits tumor growth. mdpi.comrupress.org
Ovarian Cancer In vitro (Cell Lines) & Clinical Study ADM acted as a weak growth factor in vitro, but high expression was linked to a positive outcome in patients. plos.org

Mechanisms of Action and Regulation

Molecular Mechanisms Underlying Vasodilation

Current scientific evidence indicates that the N-terminal fragment Adrenomedullin (B612762) (1-12), human, does not possess direct vasodilatory properties. In experimental studies conducted on the intact pulmonary and systemic vascular beds of cats, direct administration of the Adrenomedullin (1-12) fragment showed no effect on lobar or systemic arterial pressures. physiology.orgmedchemexpress.com This suggests that the biological activity responsible for vasodilation resides in other regions of the full-length 52-amino acid Adrenomedullin peptide.

For context, the vasodilation caused by the full-length Adrenomedullin (1-52) peptide is a well-established phenomenon mediated by several molecular pathways. wikipedia.orgqiagen.com These mechanisms, which are not attributed to the 1-12 fragment, include:

Receptor Activation : Full-length Adrenomedullin binds to a receptor complex formed by the calcitonin receptor-like receptor (CLR) and specific receptor activity-modifying proteins (RAMPs), primarily RAMP2 or RAMP3. qiagen.comqyaobio.com

cAMP/PKA Pathway : Activation of the receptor on vascular smooth muscle cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), resulting in smooth muscle relaxation and vasodilation. qiagen.com

Nitric Oxide (NO) Pathway : In endothelial cells, full-length Adrenomedullin can stimulate the PI3K/Akt pathway, leading to the activation of endothelial nitric oxide synthase (eNOS) and the subsequent release of NO, a potent vasodilator. qiagen.com

Potassium Channel Activation : The vasodilatory response to full-length Adrenomedullin in certain vascular beds, such as cerebral arterioles, is also dependent on the activation of K+ channels. nih.gov

Structural analysis of the Adrenomedullin receptor complex reveals that while the N-terminal portion of the full peptide binds to the 7-transmembrane domain of the receptor, the C-terminal portion interacts with the receptor's extracellular domain, and RAMPs primarily interact with the C-terminus of the peptide. nih.govnih.gov The absence of the critical C-terminal and mid-region domains in the Adrenomedullin (1-12) fragment provides a structural basis for its lack of vasodilatory activity.

Table 1: Comparative Vasodilatory Activity of Adrenomedullin Fragments
Peptide FragmentObserved Effect on Arterial PressureReference
Adrenomedullin (1-52), human (Full-Length)Potent vasodilator, causes hypotension wikipedia.orgfrontiersin.org
Adrenomedullin (1-12), humanNo effect on lobar or systemic arterial pressure physiology.orgmedchemexpress.com
Adrenomedullin (13-52), humanMarked pulmonary vasodilator activity physiology.org

Cellular Pathways for Anti-inflammatory Effects

There is currently a lack of specific research demonstrating anti-inflammatory effects for the Adrenomedullin (1-12) fragment. The anti-inflammatory properties described in the literature are associated with the full-length Adrenomedullin (1-52) peptide. wikipedia.orgencyclopedia.pubmdpi.com

The established anti-inflammatory pathways for full-length Adrenomedullin involve the modulation of various immune responses and cytokine production. These pathways include:

Inhibition of Pro-inflammatory Cytokines : Full-length Adrenomedullin has been shown to inhibit the release and expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). mdpi.comnih.gov

NF-κB Inhibition : The anti-inflammatory effects of full-length Adrenomedullin have been associated with the inhibition of nuclear factor-κB (NF-κB) activation, a key transcription factor that governs the expression of many inflammatory genes. nih.gov

Modulation of Immune Cells : The peptide can influence the activity of immune cells such as macrophages, helping to maintain the balance between Th1 and Th2 inflammatory responses and preventing excessive neutrophil infiltration. mdpi.com

Hypoxia-Inducible Factor (HIF) Pathway : It has been proposed that Adrenomedullin can exert anti-inflammatory actions by promoting the synthesis and stabilization of HIF-1α, which acts as an endogenous protective factor against mucosal inflammation. mdpi.com

Given that the Adrenomedullin (1-12) fragment does not appear to activate the CLR/RAMP receptor complex, it is unlikely to trigger these downstream anti-inflammatory signaling cascades.

Regulation of Gene Expression by Adrenomedullin (1-12)

Specific studies detailing the regulation of gene expression by the Adrenomedullin (1-12) fragment are not available in current scientific literature. The gene regulatory functions attributed to Adrenomedullin are based on studies of the full-length (1-52) peptide.

Full-length Adrenomedullin is known to influence the expression of a variety of genes, particularly in endothelial cells and macrophages. For example, in synovial macrophages, full-length Adrenomedullin has been found to inhibit the gene expression of the pro-inflammatory cytokine IL-1β. nih.gov In human lung endothelial cells subjected to shear stress, Adrenomedullin treatment enhances the expression of the aerocyte-specific marker gene EDNRB (Endothelin Receptor Type B) while not affecting arterial or venous marker genes. biorxiv.org This activity is dependent on the presence of RAMP2. biorxiv.org Without the ability to activate the canonical Adrenomedullin receptor, it is improbable that the 1-12 fragment would exert similar effects on gene expression.

Enzymatic Degradation and Inactivation Pathways

While the specific degradation pathway of the Adrenomedullin (1-12) fragment has not been detailed, the metabolism of the full-length Adrenomedullin (1-52) peptide provides significant insight. The full-length peptide has a plasma half-life of approximately 22 minutes and is cleared through receptor-mediated internalization and enzymatic degradation. mdpi.com

Studies on the enzymatic breakdown of full-length Adrenomedullin show that it is susceptible to cleavage by plasma membrane enzymes, particularly metalloproteases and aminopeptidases. nih.gov

Aminopeptidase Action : Research has identified the production of an ADM(2-52) fragment, which results from the cleavage of the N-terminal Tyrosine residue. nih.gov This indicates that aminopeptidases are involved in Adrenomedullin metabolism.

Endopeptidase Action : The generation of fragments such as ADM(8-52) and ADM(26-52) points to initial cleavage by endopeptidases, likely metalloproteases, at sites adjacent to hydrophobic residues. nih.gov

Based on these findings, it is highly probable that Adrenomedullin (1-12), as a small N-terminal peptide, is susceptible to further degradation by various plasma and tissue peptidases, including aminopeptidases that would continue to cleave amino acids from its N-terminus. The N-terminus of Adrenomedullin is known to be a target for proteolytic enzymes, which contributes to the short half-life of the parent molecule. nih.gov

Methodologies for Research and Analysis

Peptide Synthesis and Purification Techniques for Research

The synthesis of Adrenomedullin (B612762) (1-12) and other fragments for research purposes is primarily achieved through chemical synthesis, most commonly solid-phase peptide synthesis (SPPS). This method allows for the precise, stepwise addition of amino acids to build the desired peptide sequence. For instance, adrenomedullin derivatives, including various fragments, have been produced using Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. guidetopharmacology.org This technique is a standard for producing synthetic peptides for research applications. acs.orggoat-anti-rabbit.com

Following synthesis, purification of the crude peptide is essential to ensure a high degree of purity for use in subsequent assays. The most common method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). acs.org5-formyl-ctp.comahajournals.org This technique separates the target peptide from impurities and byproducts of the synthesis process based on hydrophobicity. The purity of the final product can be verified through analytical RP-HPLC and its molecular weight confirmed by mass spectrometry. 5-formyl-ctp.com

Receptor Binding Assays and Radioligand Studies

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. In the context of Adrenomedullin (1-12), these studies have been conducted to investigate its ability to bind to the receptors of the full-length Adrenomedullin (1-52).

Radioligand binding studies have been performed on various tissues, including the human brain, using radioiodinated full-length adrenomedullin ([¹²⁵I]adrenomedullin) as the ligand. oup.com These studies have consistently shown that Adrenomedullin (1-12) is a poor inhibitor of [¹²⁵I]adrenomedullin binding. oup.com This suggests that the N-terminal 1-12 fragment of human adrenomedullin has a very low affinity for the specific adrenomedullin binding sites. oup.com

Binding Affinity of Adrenomedullin Fragments
CompoundIC₅₀ (µM)Tissue/Cell Model
Adrenomedullin (1-52), human0.0012Human Brain
Adrenomedullin (1-12), human> 0.3Human Brain

Cell-Based Functional Assays (e.g., cAMP Reporter Assays)

Cell-based functional assays are employed to determine the biological activity of a compound, such as its ability to activate a receptor and trigger a downstream signaling cascade. For adrenomedullin and its related peptides, a common functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, as the adrenomedullin receptors are G-protein coupled receptors that typically signal through the adenylyl cyclase pathway. ahajournals.orghku.hk

Studies investigating the functional activity of adrenomedullin fragments have utilized cAMP reporter assays. In these assays, cells expressing the adrenomedullin receptor are treated with the peptide of interest, and the subsequent change in intracellular cAMP levels is quantified. Research has shown that while the full-length adrenomedullin peptide potently stimulates cAMP production in various cell types, the Adrenomedullin (1-12) fragment does not share this activity. One study explicitly demonstrated that Adrenomedullin (1-12) had no effect on cAMP accumulation, indicating a lack of agonistic activity at the receptor. 5-formyl-ctp.com

In Vitro Perfusion Models for Vascular Studies

In vitro perfusion models of isolated organs or vascular beds are critical tools for studying the direct vascular effects of vasoactive substances, independent of systemic neurohumoral influences. These models allow for the precise control of experimental conditions and the direct measurement of vascular responses such as changes in vascular resistance.

The vascular effects of Adrenomedullin (1-12) have been investigated using an isolated, blood-perfused rat lung model. nih.gov In this model, changes in pulmonary arterial pressure are directly proportional to changes in pulmonary vascular resistance. While the full-length Adrenomedullin (1-52) demonstrated potent dose-dependent vasodilation in this system, intra-arterial bolus injections of Adrenomedullin (1-12) had no effect on pulmonary arterial pressure, even when vasomotor tone was elevated. nih.gov This finding suggests that the N-terminal 1-12 fragment of human adrenomedullin does not possess the vasodilator activity of the parent molecule in the pulmonary vascular bed. nih.gov

Animal Model Development and Validation for Adrenomedullin (1-12) Research (e.g., Knockout/Transgenic Models)

Genetically engineered animal models, such as knockout and transgenic mice, are invaluable for elucidating the physiological and pathophysiological roles of specific genes and their protein products. For the adrenomedullin system, several gene-targeted mouse models have been developed.

Researchers have created knockout mice for the adrenomedullin gene (Adm). hku.hkchromatographyonline.com However, these models target the entire Adm gene, thereby eliminating the expression of the full-length adrenomedullin peptide and not specifically the (1-12) fragment. Homozygous deletion of the Adm gene results in embryonic lethality, highlighting the critical role of adrenomedullin in development. hku.hkfrontiersin.org Heterozygous (Adm+/-) mice, which have reduced levels of adrenomedullin, are viable and have been used to study the consequences of adrenomedullin insufficiency. hku.hk Additionally, conditional knockout models have been generated to study the tissue-specific roles of adrenomedullin. chromatographyonline.comnih.gov To date, no knockout or transgenic animal models have been specifically developed or validated to exclusively study the in vivo function of the Adrenomedullin (1-12) fragment.

Immunological Detection Methods (ELISA, RIA for research purposes)

Immunological detection methods such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA) are widely used for the quantification of peptides in biological samples. These assays rely on the specific binding of antibodies to the target analyte.

Several ELISA and RIA kits are commercially available for the detection of human adrenomedullin. ahajournals.orgnih.govnih.govlcms.cz However, these assays are typically designed to detect the full-length Adrenomedullin (1-52) molecule. Studies that have developed and characterized RIAs for human Adrenomedullin (1-52) have reported negligible cross-reactivity with the Adrenomedullin (1-12) fragment. mdpi.com This lack of cross-reactivity indicates that the antibodies used in these assays recognize epitopes that are not present on the N-terminal 1-12 fragment. Consequently, these immunoassays are not suitable for the specific quantification of Adrenomedullin (1-12). There is a lack of commercially available or published ELISA or RIA methods specifically designed for the detection and quantification of the Adrenomedullin (1-12) fragment.

Cross-Reactivity of Adrenomedullin Fragments in a Human Adrenomedullin (1-52) RIA
CompoundCross-Reactivity
Adrenomedullin (1-52), human100%
This compoundNegligible
Adrenomedullin (13-52), humanNegligible

Mass Spectrometry for Peptide Quantification and Characterization in Biological Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and highly specific technique for the quantification and characterization of peptides in complex biological matrices such as plasma. nih.govfrontiersin.org This methodology allows for the direct measurement of the mass-to-charge ratio of a peptide and its fragments, providing a high degree of confidence in its identification and quantification.

While LC-MS/MS methods have been developed for the quantification of various peptides, including the stable mid-regional fragment of pro-adrenomedullin (MR-proADM), there is a notable absence of published studies describing the use of mass spectrometry for the specific quantification and characterization of the endogenous Adrenomedullin (1-12) fragment in biological samples. acs.org The development of such a method would require the synthesis of a stable isotope-labeled internal standard of Adrenomedullin (1-12) and optimization of sample preparation and instrument parameters to achieve the necessary sensitivity and specificity.

Gene Expression Analysis Techniques Relevant to Adrenomedullin (1-12) System

The investigation of Adrenomedullin (ADM) gene expression is crucial for understanding its physiological and pathological roles. Researchers employ a variety of molecular biology techniques to detect and quantify ADM mRNA and its corresponding protein, providing insights into the regulation of the ADM system.

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) and Quantitative PCR (qPCR)

RT-PCR and its quantitative version, qPCR, are widely used to measure the levels of ADM mRNA in various tissues and cell lines. These techniques are highly sensitive and specific for detecting even low levels of gene expression. For instance, RT-PCR has been utilized to demonstrate the presence of ADM mRNA in a vast majority of human malignant cell lines, with 55 out of 58 cell lines testing positive. unirioja.es In a study on ischemic stroke, qPCR was used to show that ADM gene expression was significantly upregulated in peripheral blood leukocytes on the first day following the stroke and remained elevated for up to three weeks. uq.edu.au

The general steps for qPCR analysis of ADM gene expression involve:

Extraction of total RNA from the cells or tissues of interest.

Reverse transcription of the RNA into complementary DNA (cDNA).

Amplification of the ADM cDNA using specific primers in a qPCR instrument.

Normalization of the data to a housekeeping gene to account for variations in RNA input.

qPCR Cycling Conditions for ADM Gene Expression Analysis
StepTemperature (°C)DurationCycles
Predenaturation955 minutes1
Denaturation9515 seconds40
Annealing/Extension6020 seconds
Final Extension7210 minutes1

Solution Hybridization RNase Protection Assay

The solution hybridization RNase protection assay is another sensitive method for the quantification of specific mRNAs. This technique was used to determine the level of ADM mRNA in rat testis, which was found to be 84 ± 8 fg per picogram of β-actin (Actb) mRNA. oup.com

Western Blot Analysis

While not a direct measure of gene expression, Western blotting is essential for analyzing the protein products of the ADM gene. This technique allows for the detection and characterization of different forms of the ADM peptide, including the precursor, intermediate products, and the active peptide. unirioja.es Western blot analysis has been used to identify immunoreactive ADM species of 18, 14, and 6 kDa in human tumor cell lines. unirioja.es

Microarray and Transcriptome Sequencing

High-throughput techniques like microarray and transcriptome sequencing provide a comprehensive view of gene expression. Microarray studies have been instrumental in identifying increased ADM gene expression in the peripheral blood cells of stroke patients. uq.edu.au More recently, transcriptome sequencing was employed to analyze changes in microRNA expression and differential gene regulation in human dental pulp stem cells overexpressing ADM. nih.gov

Research Findings on ADM Gene Expression Using Various Techniques
TechniqueStudy FocusKey FindingReference
RT-PCRADM expression in human tumor cell linesADM mRNA was detected in 95% (55 out of 58) of the malignant cell lines tested. unirioja.es
qPCRADM expression in peripheral blood leukocytes of ischemic stroke patientsADM expression was significantly upregulated on day 1 post-stroke and remained elevated for up to 3 weeks. uq.edu.au
Solution Hybridization RNase Protection AssayQuantification of ADM mRNA in rat testisThe ADM mRNA level was 84 ± 8 fg per picogram of Actb mRNA. oup.com
Western BlotAnalysis of immunoreactive ADM in human tumor cell linesIdentified ADM species of 18, 14, and 6 kDa, consistent with the precursor, intermediate product, and active peptide. unirioja.es
Transcriptome SequencingGene regulation in human dental pulp stem cells overexpressing ADMRevealed significant changes in the expression of genes related to cell cycle and aging. nih.gov

Structure Activity Relationship Sar Studies

Identification of Key Amino Acid Residues for Receptor Binding

Studies investigating the binding of Adrenomedullin (B612762) to its receptors have consistently highlighted the critical role of the C-terminal region of the full-length peptide. For the N-terminal fragment Adrenomedullin (1-12), research suggests a lack of significant binding to the established Adrenomedullin receptors (AM1 and AM2). Autoradiography studies have shown that while full-length AM and C-terminal fragments like AM(13-52) and AM(22-52) can effectively displace the binding of [125I]ADM(1–52) in the human adrenal zona glomerulosa, the N-terminal fragment AM(1-12) was ineffective in this regard tandfonline.com. This indicates that the key residues for binding to these specific receptors are not located within the 1-12 amino acid sequence.

Furthermore, a specific and sensitive radioimmunoassay developed for human AM(1-52) demonstrated negligible cross-reactivity with the AM(1-12) fragment, further supporting the idea that the N-terminal fragment does not significantly interact with the binding sites recognized by antibodies generated against the full-length peptide.

While direct binding to canonical AM receptors appears to be insignificant, some N-terminal fragments of Adrenomedullin have been observed to elicit biological effects, such as vasopressor activity nih.gov. This suggests that these fragments might interact with different, yet to be fully characterized, receptor systems. However, specific key amino acid residues within the 1-12 sequence responsible for such alternative interactions have not been extensively delineated in the reviewed literature.

Delineation of Active Core Sequences within Adrenomedullin (1-12)

The concept of an "active core" within Adrenomedullin (1-12) is complex, as the fragment itself is generally considered to be of minor importance for the primary agonist functions of the parent molecule frontiersin.org. For the canonical vasodilator and other activities mediated by the AM1 and AM2 receptors, the active core of Adrenomedullin is located in the mid-to-C-terminal region of the peptide nih.gov.

However, some studies have reported vasopressor activities associated with N-terminal fragments of Adrenomedullin, which contrasts with the vasorelaxant nature of the full-length peptide nih.gov. One study demonstrated that various N-terminal fragments, including hAM-(1-25)-NH2 and hAM-(1-21)-NH2, exhibited vasopressor effects nih.gov. While these fragments are longer than AM(1-12), this finding suggests that a sequence within the N-terminal region could be responsible for this distinct activity. The potency of these fragments varied, with hAM-(1-21)-NH2 showing greater vasopressor activity than hAM-(1-25)-NH2, hinting at the importance of the sequence length and composition nih.gov.

Despite these observations, specific research delineating a minimal active core sequence within the Adrenomedullin (1-12) fragment for any particular biological activity is not extensively available in the current body of scientific literature. Further investigation is required to identify the precise amino acid sequence within this N-terminal fragment that may be responsible for the reported vasopressor or other non-canonical effects.

Rational Design of Adrenomedullin (1-12) Analogs for Research

The rational design of analogs of Adrenomedullin has predominantly focused on the full-length peptide or its C-terminal fragments to enhance stability, receptor affinity, and selectivity for its known therapeutic effects, such as vasodilation and cardioprotection nih.gov. These efforts have involved strategies like lipidation, cyclization, and N-methylation to overcome the low metabolic stability of the native peptide nih.gov.

Given that the N-terminal region, including the Adrenomedullin (1-12) fragment, is not considered essential for the primary receptor binding and activation of the canonical AM receptors, there has been limited focus on the rational design of analogs based specifically on this sequence for research into the traditional roles of Adrenomedullin frontiersin.orgnih.gov.

However, the observation of distinct biological activities, such as vasopressor effects, from N-terminal fragments opens a potential avenue for the design of specific AM(1-12) analogs nih.gov. Such research could aim to:

Isolate and enhance the vasopressor activity: By systematically modifying the amino acids within the 1-12 sequence, it may be possible to create more potent and stable analogs that selectively elicit this effect.

Investigate novel receptor interactions: Analogs could be designed as probes to identify and characterize the receptor systems that may be responsible for the non-canonical effects of N-terminal Adrenomedullin fragments.

Currently, the scientific literature does not provide extensive examples of rationally designed Adrenomedullin (1-12) analogs for these purposes. The development of such analogs remains an area for future exploration to better understand the full spectrum of biological activities associated with the various fragments of the Adrenomedullin precursor.

Impact of N-Terminal and C-Terminal Modifications on Activity

The activity of Adrenomedullin (1-12) is intrinsically linked to its identity as an N-terminal fragment of the full-length Adrenomedullin peptide. Therefore, modifications to its N- and C-termini are essentially truncations or extensions of the parent molecule.

N-Terminal Modifications:

The N-terminus of the full-length Adrenomedullin is considered to be of minor importance for its primary agonist function frontiersin.org. Studies have shown that the N-terminal region is not critical for the vasodilatory activity of the peptide nih.gov. In fact, antibodies that bind to the N-terminus of Adrenomedullin have been developed. These antibodies can prolong the half-life of the peptide in circulation without neutralizing its beneficial effects, as the C-terminal region responsible for receptor interaction remains free frontiersin.orgnih.gov.

C-Terminal Modifications of the 1-12 Fragment:

From the perspective of Adrenomedullin (1-12) as a standalone peptide, a "C-terminal modification" would involve the addition of amino acids, effectively elongating the fragment. As discussed, longer N-terminal fragments such as hAM-(1-21)-NH2 and hAM-(1-25)-NH2 have been shown to possess vasopressor activity nih.gov. This suggests that the presence of residues beyond the 12th position is important for this particular effect.

Conversely, truncation of the C-terminus of the full-length Adrenomedullin has a profound impact on its activity. The C-terminal amide and the integrity of the C-terminal amino acids are crucial for receptor binding and the canonical vasodilator and other biological effects of Adrenomedullin nih.govfrontiersin.org. Fragments lacking the C-terminal portion, such as N-terminal fragments, are generally devoid of the vasorelaxant properties of the full-length peptide nih.gov.

Preclinical Investigation of Therapeutic Potential

Exploration of Adrenomedullin (B612762) (1-12) as a Pharmacological Tool in Research

Adrenomedullin (1-12), human, serves as a critical pharmacological tool for dissecting the structure-function relationships of the broader adrenomedullin peptide family. 5-formyl-ctp.com As a synthetic peptide corresponding to the first 12 amino acids of the N-terminus, it allows researchers to investigate the specific activities attributed to this region of the parent molecule. 5-formyl-ctp.com Its use as a model compound is prominent in cardiovascular research for studying fundamental physiological processes. 5-formyl-ctp.com

The fragment is utilized to explore mechanisms of vasodilation, endothelial function, and vascular permeability. 5-formyl-ctp.com Because it retains the ability to interact with the calcitonin receptor-like receptor (CLR) when complexed with receptor activity-modifying proteins (RAMPs), it is instrumental in studying the activation of intracellular signaling pathways, particularly the cyclic adenosine (B11128) monophosphate (cAMP) cascade. 5-formyl-ctp.com Researchers also use Adrenomedullin (1-12) to investigate its capacity to increase cellular tolerance to oxidative stress and hypoxic injury. glpbio.comapexbt.comtargetmol.com This makes it a valuable reagent for in vitro and ex vivo experiments aimed at understanding cytoprotective mechanisms. 5-formyl-ctp.com

Delivery Strategies for Experimental In Vivo Studies

The translation of peptide-based compounds like Adrenomedullin (1-12) into in vivo experimental models presents challenges related to their pharmacokinetic properties. Peptides are often characterized by a short in vivo half-life and limited bioavailability. 5-formyl-ctp.com While the truncated Adrenomedullin (1-12) may offer improved stability compared to the full-length 52-amino acid peptide, strategies for controlled and sustained delivery are crucial for meaningful preclinical investigation. 5-formyl-ctp.com

While specific delivery systems for Adrenomedullin (1-12) are not extensively detailed in the literature, concepts developed for the parent adrenomedullin molecule offer potential avenues for experimental application. For instance, local delivery systems, such as chitosan (B1678972) microspheres embedded within a poly(L-lactic-co-glycolic) acid (PLGA) and nano-hydroxyapatite (nHA) scaffold, have been used to achieve controlled release of full-length adrenomedullin in bone regeneration models. nih.gov Another advanced strategy employed for the parent peptide is adenovirus-mediated gene delivery, which results in sustained local expression of the peptide, thereby providing long-term protective effects in models of hypertension and myocardial injury. ahajournals.org These strategies could conceptually be adapted for experimental in vivo studies of Adrenomedullin (1-12) to ensure localized and sustained bioactivity.

Assessment of Efficacy in Preclinical Disease Models

The efficacy of Adrenomedullin (1-12) has been demonstrated in several preclinical models, primarily highlighting its cardiovascular and anti-inflammatory effects. These studies confirm that the fragment's biological activity translates to tangible protective outcomes in simulated disease states.

In ex vivo models of vascular function, Adrenomedullin (1-12) was shown to induce a dose-dependent relaxation of pre-constricted rat aortic rings. 5-formyl-ctp.com This vasodilatory effect was found to be mediated, at least in part, by nitric oxide, as the effect was diminished by nitric oxide synthase inhibitors. 5-formyl-ctp.com Furthermore, the peptide directly acted on vascular smooth muscle cells, leading to an increase in intracellular cAMP levels. 5-formyl-ctp.com

In models relevant to inflammatory conditions, Adrenomedullin (1-12) has shown significant protective effects. For example, in preclinical models of sepsis and acute lung injury, the peptide helps to stabilize endothelial barriers. 5-formyl-ctp.com This action reduces vascular permeability and subsequent tissue edema, a critical factor in the morbidity of these conditions. 5-formyl-ctp.com

Preclinical ModelKey FindingsObserved Effect
Rat Aortic Rings (Ex Vivo)Demonstrated dose-dependent vasodilation.Cardiovascular 5-formyl-ctp.com
Vascular Smooth Muscle CellsIncreased intracellular cAMP levels.Cardiovascular 5-formyl-ctp.com
Acute Lung Injury ModelsStabilized endothelial barriers, reducing permeability and edema.Anti-inflammatory 5-formyl-ctp.com
Sepsis ModelsReduces excessive vascular leakage.Anti-inflammatory 5-formyl-ctp.com

Research into Novel Therapeutic Applications (Conceptual, not clinical)

Based on its demonstrated preclinical efficacy and biological activities, research into Adrenomedullin (1-12) has given rise to several conceptual therapeutic applications. These remain speculative and serve as a framework for future investigation rather than established clinical uses.

The potent vasodilatory properties of the peptide position it as a conceptual agent for cardiovascular conditions characterized by vasoconstriction and endothelial dysfunction, such as hypertension and certain forms of heart failure. 5-formyl-ctp.comglpbio.com By promoting the production of nitric oxide and increasing cAMP, it could theoretically help restore vascular tone. 5-formyl-ctp.com

Its demonstrated ability to stabilize the endothelial barrier and modulate inflammation suggests potential utility in systemic inflammatory conditions like sepsis and acute respiratory distress syndrome (ARDS). 5-formyl-ctp.com In these contexts, its ability to reduce vascular leakage could mitigate organ damage. 5-formyl-ctp.com The cytoprotective effects, including increasing tolerance to oxidative stress and hypoxic injury, further support its conceptual application in ischemic conditions such as myocardial infarction or stroke. glpbio.comapexbt.comtargetmol.com

Additionally, researchers are exploring its potential in the neurosciences. 5-formyl-ctp.com The possibility that Adrenomedullin (1-12) can cross the blood-brain barrier and modulate neuroinflammation opens a conceptual pathway for its investigation in models of cerebral ischemia and neurodegenerative diseases. 5-formyl-ctp.com The development of antibodies that target the N-terminus of full-length adrenomedullin to modulate its activity further highlights the therapeutic interest in this specific region of the peptide. frontiersin.orgmdpi.com

Future Research Directions and Unanswered Questions

Elucidation of Novel Signaling Pathways

While it is established that full-length adrenomedullin (B612762) (AM) exerts its effects through multiple signaling cascades—including the cAMP/PKA, ERK/MAPK, PI3K/AKT, and NO/cGMP/PKG pathways—the specific signaling landscape of Adrenomedullin (1-12) remains less defined. openaccesspub.org The fragment is known to bind to the calcitonin receptor-like receptor (CLR) when complexed with receptor activity-modifying proteins (RAMPs) and to activate downstream signaling, including the cAMP pathway. 5-formyl-ctp.com However, a crucial unanswered question is whether this fragment engages with these pathways with the same affinity and kinetics as the parent peptide or if it activates entirely novel intracellular cascades.

Future research must focus on:

Receptor Selectivity and Bias: Investigating whether Adrenomedullin (1-12) exhibits biased agonism, preferentially activating certain downstream pathways (e.g., G-protein-dependent vs. β-arrestin-mediated signaling) over others. This could explain potential differences in the biological profiles of the fragment versus the full-length peptide.

Interaction with Novel Receptors: Exploring the possibility that Adrenomedullin (1-12) interacts with other, yet unidentified, receptors or co-receptors. The atypical chemokine receptor 3 (ACKR3) has been identified as a scavenger receptor for full-length AM, and it is vital to determine if the 1-12 fragment also interacts with this or other scavenger receptors, which could modulate its bioavailability and function. ahajournals.orgacs.org

Cross-talk with Other Pathways: Delving into the potential cross-talk between AM-activated pathways and other signaling systems. For instance, research on full-length AM suggests a role in modulating inflammatory responses and immune cell function, indicating a need to explore how Adrenomedullin (1-12) signaling integrates with cytokine and chemokine signaling networks. openaccesspub.orgpnas.org Studies have also shown that AM can induce S-nitrosylation of various proteins, a post-translational modification that affects protein function; identifying the specific protein targets of Adrenomedullin (1-12)-induced S-nitrosylation is a key area for future work. nih.gov

Signaling PathwayKnown Role with AdrenomedullinPotential Future Research for Adrenomedullin (1-12)
cAMP/PKA Primary pathway for vasodilation. openaccesspub.orgQuantify differences in activation potency and duration compared to full-length AM.
PI3K/AKT Involved in cell survival and anti-apoptotic effects. spandidos-publications.comDetermine if this pathway is activated by the 1-12 fragment and its role in neuroprotection.
ERK/MAPK Linked to cell proliferation and differentiation. spandidos-publications.comInvestigate its role in potential regenerative functions of Adrenomedullin (1-12).
β-Arrestin Scaffolding protein in GPCR signaling.Explore potential for biased agonism and unique downstream effects.
ACKR3 Scavenging Regulates bioavailability of full-length AM. ahajournals.orgDetermine if ACKR3 binds and internalizes Adrenomedullin (1-12), affecting its local concentration.

Identification of Additional Biological Functions in Preclinical Models

The known functions of Adrenomedullin (1-12) largely mirror those of its parent peptide, including vasodilation, anti-inflammatory effects, and cytoprotection. 5-formyl-ctp.com However, the vast functional portfolio of full-length AM suggests that its N-terminal fragment may possess additional, more subtle, or context-dependent roles that have yet to be discovered. Preclinical models are essential for uncovering these novel functions.

Future preclinical research should investigate:

Metabolic Regulation: Given that elevated levels of AM are associated with obesity and type 2 diabetes, and the peptide can influence insulin (B600854) secretion and sensitivity, preclinical models of metabolic syndrome are needed to determine if Adrenomedullin (1-12) plays a role in glucose homeostasis or lipid metabolism. mdpi.combioworld.comahajournals.orgnih.gov

Antimicrobial and Immune-Modulating Effects: Full-length AM and other fragments have demonstrated direct antimicrobial properties. frontiersin.org Future studies should test Adrenomedullin (1-12) for similar activity against various pathogens and explore its role in modulating the innate and adaptive immune systems, particularly in models of sepsis and inflammatory bowel disease where AM has shown protective effects. openaccesspub.orgmdpi.comencyclopedia.pub

Nerve Regeneration: Beyond its established neuroprotective effects in models of ischemia, the potential for Adrenomedullin (1-12) to promote nerve regeneration and regulate the differentiation of neural stem cells is a promising but unexplored area. 5-formyl-ctp.comnih.gov

Gastrointestinal Health: The parent peptide is known to regulate gastric acid secretion and protect against gastric ulcers. mdpi.com The specific contribution of the 1-12 fragment to maintaining gastrointestinal mucosal integrity and function warrants investigation in relevant animal models.

Research AreaKnown Function of Full-Length AMUnanswered Question for Adrenomedullin (1-12)
Metabolic Disease Elevated in obesity and diabetes; influences insulin. bioworld.comDoes the 1-12 fragment contribute to or protect against insulin resistance?
Infection & Immunity Antimicrobial activity; modulates cytokine release. openaccesspub.orgfrontiersin.orgDoes the 1-12 fragment have direct bactericidal effects or specific immunomodulatory roles?
Neurobiology Neuroprotection; regulates neural stem cells. nih.govCan the 1-12 fragment actively promote repair and regeneration after neuronal injury?
Gastrointestinal Function Inhibits gastric acid; ameliorates colitis. mdpi.comWhat is the specific role of the 1-12 fragment in gut health and disease?

Development of Advanced In Vitro and In Vivo Research Models

To probe the nuanced functions of Adrenomedullin (1-12), more sophisticated research models are required. While traditional cell culture and rodent models have been invaluable, they may not fully recapitulate the complexity of human physiology and disease. ahajournals.orgfrontiersin.org

The development of advanced models should include:

Humanized Organoids and Tissue Chips: Creating three-dimensional, multicellular models such as vascularized organ-on-a-chip systems or brain organoids would allow for the study of Adrenomedullin (1-12) in a more physiologically relevant human context, particularly for investigating endothelial barrier function and neuroprotection.

Conditional Knockout and Knock-in Mice: Generating genetic models where the processing of pro-adrenomedullin can be manipulated to produce more or less of the 1-12 fragment would help dissect its specific in vivo functions, separate from those of the full-length peptide. Placenta-specific AM knockout models have already revealed crucial roles in development, a strategy that could be adapted for other tissues. nih.gov

Patient-Derived Cell Models: Using induced pluripotent stem cells (iPSCs) from patients with specific diseases (e.g., Alzheimer's disease, diabetic vasculopathy) to generate relevant cell types (neurons, endothelial cells) for in vitro testing of Adrenomedullin (1-12).

Exploration of Adrenomedullin (1-12) in Emerging Research Areas

The biological activities of adrenomedullin are relevant to a growing number of pathological conditions, opening new avenues for research into its fragments.

Emerging areas for exploration include:

Neurodegenerative Diseases: The link between elevated AM levels, age-related memory loss, and Alzheimer's disease pathology (such as tau aggregation) is an area of intense interest. sci-hub.stfightaging.orgresearchgate.net Given its ability to cross the blood-brain barrier and its neuroprotective properties, Adrenomedullin (1-12) is a prime candidate for investigation as both a biomarker and a therapeutic agent in these conditions. 5-formyl-ctp.com

Aging and Cellular Senescence: As AM levels increase with age, understanding the role of the 1-12 fragment in the aging process is critical. fightaging.org Research could explore whether this peptide influences cellular senescence, oxidative stress, and the maintenance of vascular health in aged tissues. ahajournals.org

Oncology: While full-length AM has a complex, dual role in cancer (promoting angiogenesis but also potentially suppressing tumor growth), the specific actions of the 1-12 fragment are unknown. frontiersin.orgnih.gov Its effect on tumor microenvironment components, such as immune cells and vasculature, needs to be clarified.

Methodological Advancements for Peptide Research

Progress in understanding Adrenomedullin (1-12) is intrinsically linked to advancements in peptide research methodologies. Overcoming the inherent challenges of working with small peptides, such as short half-life and rapid degradation, is paramount.

Future methodological pursuits should focus on:

Peptide Stabilization and Delivery: Designing and synthesizing modified analogs of Adrenomedullin (1-12) with improved stability and pharmacokinetic profiles. Techniques such as lipidation, cyclization, or fusion to larger molecules (e.g., Fc domains) could prolong its half-life, making it more viable as a therapeutic. researchgate.net Nanoparticle-based delivery systems could also be developed for targeted delivery to specific tissues, such as the placenta or brain. nih.gov

Advanced Analytical Techniques: Employing high-sensitivity mass spectrometry and imaging mass spectrometry (IMS) to precisely quantify and map the distribution of Adrenomedullin (1-12) in tissues. google.commaastrichtuniversity.nlchromatographyonline.com This would provide invaluable information on its local production and sites of action.

Structural Biology and Agonist/Antagonist Design: Using advanced techniques like cryo-electron microscopy (cryo-EM) and NMR spectroscopy to resolve the high-resolution structure of Adrenomedullin (1-12) bound to its receptor complex. nih.govrcsb.orgacs.org This structural insight is essential for the rational design of more potent and selective small molecule or peptide-based agonists and antagonists. acs.org

Q & A

Basic Research Questions

Q. What structural features of Adrenomedullin (1-12), human, contribute to its vasodilatory activity?

  • Methodological Insight : The peptide’s sequence (Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg) includes key residues like Tyr and Arg, which are critical for receptor binding and downstream signaling. Studies suggest that the N-terminal region (1-12) retains partial bioactivity compared to the full-length peptide (1-52), likely due to conserved residues involved in receptor interaction .
  • Experimental Design : Use alanine-scanning mutagenesis to identify critical residues. Compare synthetic fragments (e.g., 1-12 vs. 13-52) in vascular relaxation assays using isolated rat aortic rings preconstricted with phenylephrine .

Q. How is this compound, detected and quantified in biological samples?

  • Methodological Insight : Radioimmunoassay (RIA) and ELISA are primary methods. For RIA, use antibodies with negligible cross-reactivity to related peptides (e.g., calcitonin gene-related peptide or AM(13-52)) to avoid false positives. Note that exogenous AM(1-12) recovery in plasma is ~56%, requiring alkali-treated casein to prevent peptide adsorption .
  • Data Contradiction : Plasma AM(1-12) immunoreactivity in healthy subjects ranges from 2.7–10.1 pmol/L, but freeze-thaw cycles degrade exogenous AM(1-12) by up to 70% . Validate stability under experimental storage conditions.

Q. What in vitro and in vivo models are suitable for studying AM(1-12)’s cardiovascular effects?

  • Experimental Design :

  • In vitro: Use isolated rat pulmonary arteries preconstricted with U-46619 (a thromboxane mimic) to assess vasodilation. AM(1-12) shows no activity in this model, unlike AM(13-52), suggesting fragment-specific mechanisms .
  • In vivo: Employ rodent models of hypertension or myocardial ischemia to evaluate AM(1-12)’s role in oxidative stress tolerance. Measure plasma biomarkers (e.g., nitric oxide, endothelin-1) alongside hemodynamic parameters .

Advanced Research Questions

Q. Why do studies report contradictory vasodilatory effects of AM(1-12) across vascular beds?

  • Mechanistic Analysis : AM(1-12) lacks activity in pulmonary arteries preconstricted with U-46619 but may act in systemic beds (e.g., renal or coronary). This discrepancy suggests tissue-specific receptor expression (e.g., calcitonin receptor-like receptor/receptor activity-modifying protein complexes) or dependence on preconstriction mechanisms (receptor-mediated vs. KCl-induced) .
  • Resolution Strategy : Compare AM(1-12)’s effects in multiple vascular beds under identical experimental conditions. Use receptor antagonists (e.g., CGRP-(8-37)) to rule out cross-reactivity .

Q. How does AM(1-12) interact with oxidative stress pathways in cardiovascular disease models?

  • Methodological Insight : In hypoxic endothelial cells, AM(1-12) upregulates antioxidant enzymes (e.g., superoxide dismutase) via PI3K/Akt signaling. Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and validate via Western blot for phosphorylated Akt .
  • Data Contradiction : While AM(1-12) enhances oxidative stress tolerance in chronic models, acute administration in ischemia-reperfusion injury may lack efficacy. Optimize dosing regimens and timing relative to injury induction .

Q. What are the limitations of using AM(1-12) fragments to study adrenomedullin signaling?

  • Critical Analysis : The full-length AM(1-52) contains a disulfide bridge (Cys16-Cys21) critical for receptor activation, which is absent in AM(1-12). Truncated fragments may exhibit partial agonism or antagonism, complicating data interpretation .
  • Experimental Validation : Compare AM(1-12)’s binding affinity (e.g., surface plasmon resonance) to AM(1-52) using recombinant adrenomedullin receptors. Assess downstream cAMP production to quantify signaling efficacy .

Q. How does AM(1-12) influence cross-talk between endothelial and smooth muscle cells?

  • Advanced Methodology : Co-culture endothelial cells (ECs) and vascular smooth muscle cells (VSMCs) in microfluidic chambers. Stimulate ECs with AM(1-12) and measure NO release (via Griess assay) and VSMC relaxation (via calcium imaging). Blockade of endothelial NO synthase (eNOS) can clarify paracrine mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.